Technical Documentation Center

4-(Methylsulfonyl)cyclohexanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Methylsulfonyl)cyclohexanol
  • CAS: 21975-10-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(Methylsulfonyl)cyclohexanol (CAS 21975-10-0)

Executive Summary 4-(Methylsulfonyl)cyclohexanol (CAS 21975-10-0) is a high-value aliphatic sulfone intermediate used extensively in modern drug discovery. Unlike aromatic sulfones, this saturated scaffold offers a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Methylsulfonyl)cyclohexanol (CAS 21975-10-0) is a high-value aliphatic sulfone intermediate used extensively in modern drug discovery. Unlike aromatic sulfones, this saturated scaffold offers a unique vector for modulating physicochemical properties—specifically lowering lipophilicity (LogP) while maintaining metabolic stability. It serves as a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors and other targeted therapies where solubility and metabolic robustness are paramount.

This guide provides a definitive technical analysis of the compound's physicochemical properties, stereoselective synthesis, and analytical characterization, with a specific focus on the separation and identification of cis and trans isomers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound exists as a mixture of stereoisomers unless specific asymmetric synthesis or separation protocols are employed. The sulfone moiety renders the molecule highly polar compared to its sulfide precursors.

Table 1: Core Technical Specifications
PropertySpecificationNotes
IUPAC Name 4-(Methylsulfonyl)cyclohexan-1-ol
CAS Number 21975-10-0
Molecular Formula C₇H₁₄O₃S
Molecular Weight 178.25 g/mol
Appearance White Solid or Viscous OilState depends on isomeric purity (Pure trans is solid; mixtures are often oils).
Solubility DMSO, Methanol, DCMLimited water solubility despite polarity.
LogP (Calc) ~0.2 - 0.5Significant reduction vs. sulfide analog (~1.5).
H-Bond Donors 1(Hydroxyl group)
H-Bond Acceptors 3(Sulfone oxygens + Hydroxyl oxygen)

Stereochemistry & Conformation Analysis[1]

Understanding the stereochemistry of CAS 21975-10-0 is the single most critical factor for its application in structure-based drug design (SBDD). The molecule exists in two diastereomeric forms:[1]

  • Trans-Isomer (Thermodynamically Favored):

    • Conformation: The 1,4-disubstituted cyclohexane ring adopts a chair conformation where both the bulky methylsulfonyl group (

      
      ) and the hydroxyl group (
      
      
      
      ) occupy equatorial positions.
    • Stability: This diequatorial arrangement minimizes 1,3-diaxial interactions, making the trans isomer significantly more stable (~2-3 kcal/mol) than the cis isomer.

    • Drug Design Utility: Provides a linear vector, often preferred for extending into solvent-exposed pockets of an enzyme.

  • Cis-Isomer:

    • Conformation: One substituent is equatorial, and the other is axial.[1][2] Typically, the bulky

      
       remains equatorial, forcing the 
      
      
      
      into the axial position.
    • Reactivity: The axial hydroxyl is more sterically hindered but more prone to oxidation.

Analytical Distinction (NMR)

The isomers can be unambiguously distinguished using ¹H NMR based on the splitting pattern of the methine proton at C1 (


).
  • Trans-Isomer (

    
     Axial):  Appears as a wide multiplet (typically a triplet of triplets, 
    
    
    
    ) at ~3.5 - 3.6 ppm .
    • Mechanism:[3][4][5][6] Large vicinal axial-axial coupling (

      
       Hz) + small axial-equatorial coupling.
      
  • Cis-Isomer (

    
     Equatorial):  Appears as a narrow multiplet (quintet-like) at ~3.9 - 4.0 ppm .
    
    • Mechanism:[3][4][5][6] Small vicinal equatorial-axial and equatorial-equatorial couplings (

      
       Hz).
      

Synthetic Routes & Process Chemistry

The synthesis of 4-(methylsulfonyl)cyclohexanol is typically approached via two primary routes: Oxidative Functionalization (Route A) or Stereoselective Reduction (Route B).

Route A: Oxidation of Sulfide Precursor (Scale-Up Preferred)

This route is preferred for bulk preparation where stereocontrol is secondary to yield.

  • Starting Material: 4-(Methylthio)cyclohexanol.

  • Reagent: Oxone® (Potassium peroxymonosulfate) or m-CPBA.

  • Conditions: 0°C to RT in MeOH/Water or DCM.

  • Outcome: Quantitative conversion of sulfide to sulfone. Stereochemistry is retained from the starting material.

Route B: Stereoselective Reduction of Ketone (Isomer Specific)

This route is used when a specific isomer (usually trans) is required.

  • Starting Material: 4-(Methylsulfonyl)cyclohexanone.

  • Reagent for Trans: Sodium Borohydride (

    
    ) in EtOH (Thermodynamic control, yields ~4:1 trans:cis mixture).
    
  • Reagent for Cis: L-Selectride® (Lithium tri-sec-butylborohydride) at -78°C (Kinetic control, yields >90% cis via steric approach control).

Diagram 1: Synthetic Workflow & Stereocontrol

SynthesisWorkflow Start 4-(Methylthio) cyclohexanone Step1 Oxidation (Oxone/mCPBA) Start->Step1 S-Oxidation Inter 4-(Methylsulfonyl) cyclohexanone Step1->Inter ProdTrans Trans-Isomer (Major Product) Inter->ProdTrans NaBH4 (Thermodynamic) ProdCis Cis-Isomer (Major Product) Inter->ProdCis L-Selectride (Kinetic)

Figure 1: Divergent synthetic pathways for accessing specific stereoisomers of 4-(methylsulfonyl)cyclohexanol.

Detailed Experimental Protocol

Objective: Synthesis of trans-4-(methylsulfonyl)cyclohexanol (Target Isomer).

Step 1: Oxidation of 4-(Methylthio)cyclohexanol

Note: This protocol assumes starting from the commercially available sulfide alcohol.

  • Setup: Charge a 500 mL round-bottom flask with 4-(methylthio)cyclohexanol (10.0 g, 68.4 mmol) and Methanol (150 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Oxidation: Add a solution of Oxone® (46.2 g, 75.2 mmol) in water (150 mL) dropwise over 30 minutes. Maintain internal temperature < 10°C.

    • Mechanism:[3][4][5][6] The peroxymonosulfate anion performs electrophilic attack on the sulfur lone pair, first forming the sulfoxide, then the sulfone.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Filter off the precipitated potassium salts. Concentrate the filtrate to remove methanol. Extract the aqueous residue with EtOAc (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from EtOAc/Heptane to obtain the product as a white solid.
    
Step 2: Isomer Separation (if necessary)

If the starting material was a mixture, the product will be a mixture.

  • Method: Flash Column Chromatography.[7]

  • Stationary Phase: Silica Gel (230-400 mesh).[7]

  • Mobile Phase: Gradient elution 0% -> 5% MeOH in DCM.

  • Elution Order: The trans isomer (less polar due to intramolecular H-bonding cancellation or better solvation) typically elutes after the cis isomer in pure EtOAc, but in MeOH/DCM systems, the order can vary. NMR confirmation is mandatory.

Applications in Drug Discovery[1]

4-(Methylsulfonyl)cyclohexanol functions as a "polarity anchor" in fragment-based drug discovery (FBDD).

  • Metabolic Stability: The sulfone group (

    
    ) is metabolically inert, unlike sulfides (prone to oxidation) or esters (prone to hydrolysis).
    
  • Solubility Enhancement: The sulfone moiety significantly lowers the LogD of lipophilic scaffolds, improving aqueous solubility without introducing ionizable groups that might hinder membrane permeability.

  • Pharmacophore: It mimics the hydration shell of a protein pocket. The sulfone oxygens act as weak H-bond acceptors, while the hydroxyl acts as both donor and acceptor.

Diagram 2: Pharmacophore Mapping

Pharmacophore Center Cyclohexane Scaffold Sulfone Sulfone (SO2) Metabolic Anchor H-Bond Acceptor Center->Sulfone Position 4 (Distal) Hydroxyl Hydroxyl (OH) Vector Attachment H-Bond Donor/Acc Center->Hydroxyl Position 1 (Proximal) Sulfone->Hydroxyl Linear Vector (Trans-Isomer)

Figure 2: Pharmacophore features of the 4-(methylsulfonyl)cyclohexanol scaffold.

Safety & Handling (MSDS Summary)

While specific toxicological data for CAS 21975-10-0 is limited, it should be handled with the standard precautions for aliphatic sulfones and cyclohexanols.

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Hygroscopic tendencies are possible due to the sulfone/alcohol combination.

  • Incompatibility: Strong oxidizing agents (though the sulfone is already oxidized, the alcohol is susceptible) and acid chlorides.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for conformation of substituted cyclohexanes and NMR analysis).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on conformational analysis of 1,4-disubstituted cyclohexanes).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-Methylcyclohexanol (Analogous Hazards). Retrieved October 26, 2023.

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11524 (4-Methylcyclohexanol - Analogous Structure).

  • BenchChem. (2023). NMR Distinction of Cis/Trans Cyclohexanol Isomers.

Sources

Exploratory

Technical Guide: Cis-Trans Isomerism of 4-(methylsulfonyl)cyclohexanol

Executive Summary This technical guide provides a comprehensive analysis of the stereochemical behavior, synthesis, and characterization of 4-(methylsulfonyl)cyclohexanol. As a critical intermediate in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the stereochemical behavior, synthesis, and characterization of 4-(methylsulfonyl)cyclohexanol. As a critical intermediate in the synthesis of pharmaceutical agents (e.g., Lapatinib), understanding the control of the cis and trans isomers is vital for process optimization. This document details the thermodynamic principles governing conformational preference, outlines protocol-specific synthetic routes for stereoselective reduction, and defines analytical methods for unambiguous structural assignment.

Part 1: Structural & Conformational Analysis

The Thermodynamic Landscape

The stereochemistry of 4-(methylsulfonyl)cyclohexanol is governed by the steric requirements of the substituents on the cyclohexane ring. To understand the isomerism, one must analyze the conformational free energy differences (A-values) of the substituents.

  • The Anchor (Methylsulfonyl Group): The

    
     group is significantly bulky. While specific A-values vary by solvent, it is energetically demanding for this group to occupy an axial position due to severe 1,3-diaxial interactions. It acts as a conformational anchor , effectively locking the ring into a chair conformation where the sulfone is equatorial.
    
  • The Variable (Hydroxyl Group): With the sulfone locked in the equatorial position, the stereochemistry is defined by the orientation of the hydroxyl (

    
    ) group.
    
Isomer Definitions
  • Trans-Isomer (Thermodynamic Product): Both the

    
     and 
    
    
    
    groups occupy equatorial positions (1,4-diequatorial). This is the lowest energy conformation.
  • Cis-Isomer (Kinetic Product): The

    
     group is equatorial, forcing the 
    
    
    
    group into the axial position (1,4-equatorial/axial). This suffers from 1,3-diaxial strain involving the hydroxyl group.
Conformational Energy Diagram

The following diagram illustrates the stability relationship and the "locking" effect of the sulfone group.

Conformation cluster_Trans Trans-Isomer (Thermodynamic) cluster_Cis Cis-Isomer (Kinetic) Ketone 4-(methylsulfonyl)cyclohexanone Trans_Conf Diequatorial (e,e) SO2Me (eq) / OH (eq) Most Stable Ketone->Trans_Conf Axial Attack (Small Hydride) Cis_Conf Equatorial-Axial (e,a) SO2Me (eq) / OH (ax) High Energy Ketone->Cis_Conf Equatorial Attack (Bulky Hydride) Cis_Conf->Trans_Conf Equilibration (Base/Heat)

Figure 1: Conformational energy landscape showing the divergence from the ketone precursor to the stable trans-isomer and the higher-energy cis-isomer.

Part 2: Synthetic Pathways & Stereocontrol

Stereoselective synthesis relies on the trajectory of hydride attack on the ketone precursor, 4-(methylsulfonyl)cyclohexanone.

Synthesis of the Trans-Isomer (Thermodynamic Control)

To obtain the trans alcohol (equatorial OH), the hydride nucleophile must attack from the axial direction. Small reducing agents favor this approach, often yielding the thermodynamic product.[1]

  • Reagent: Sodium Borohydride (

    
    ).[2][3][4]
    
  • Mechanism: Small hydride attacks the carbonyl carbon from the axial face (top), pushing the resulting oxygen into the equatorial position.

  • Selectivity: Typically 4:1 to 9:1 (trans:cis), depending on solvent and temperature.

Protocol 1: NaBH4 Reduction (Target: Trans)

  • Dissolution: Dissolve 10 mmol of 4-(methylsulfonyl)cyclohexanone in Methanol (MeOH) at 0°C.

  • Addition: Add 1.1 equivalents of

    
     portion-wise over 15 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (EtOAc), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOAc/Hexanes enriches the trans isomer (higher melting point).

Synthesis of the Cis-Isomer (Kinetic Control)

To obtain the cis alcohol (axial OH), the hydride must attack from the equatorial direction. This requires a bulky reducing agent that is sterically hindered from the axial approach.[1]

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[4]

  • Mechanism: The bulky alkyl groups on the boron prevent axial attack. The hydride attacks from the less hindered equatorial face, forcing the oxygen into the axial position.

  • Selectivity: >95:5 (cis:trans).[4]

Protocol 2: L-Selectride Reduction (Target: Cis)

  • Setup: Flame-dry glassware under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Dissolve 10 mmol ketone in anhydrous THF, cool to -78°C.

  • Addition: Dropwise addition of 1.1 eq L-Selectride (1M in THF).

  • Reaction: Stir at -78°C for 2 hours. Do not warm significantly (prevents equilibration).[4]

  • Quench: Oxidative workup required.[4] Add NaOH (3M) followed by

    
     (30%) carefully at 0°C.
    
  • Isolation: Extraction with Ether/EtOAc.

Synthetic Workflow Diagram

Synthesis cluster_PathA Path A: Thermodynamic cluster_PathB Path B: Kinetic Start Start: Ketone ReagentA NaBH4 / MeOH Start->ReagentA ReagentB L-Selectride / THF (-78°C) Start->ReagentB ProductA Major: Trans-Alcohol (Equatorial OH) ReagentA->ProductA Axial Attack ProductB Major: Cis-Alcohol (Axial OH) ReagentB->ProductB Equatorial Attack

Figure 2: Divergent synthetic pathways controlled by steric bulk of the reducing agent.

Part 3: Analytical Characterization

Distinguishing the isomers is best achieved using 1H NMR spectroscopy , specifically by analyzing the coupling constants (


-values) of the methine proton at position 1 (H1).
NMR Data Comparison
FeatureTrans-Isomer Cis-Isomer
H1 Proton Orientation AxialEquatorial
Splitting Pattern Triplet of Triplets (tt)Quintet or Broad Singlet
Coupling (

)
Large (~10-12 Hz) (Axial-Axial)Small (~2-5 Hz) (Equatorial-Axial)
Chemical Shift Typically more upfield (shielded)Typically more downfield (deshielded)
Melting Point Higher (More symmetrical packing)Lower
Interpretation Logic
  • Trans (H1 Axial): The proton on C1 is axial. It has two trans-diaxial neighbors (at C2 and C6).[4] According to the Karplus equation, a dihedral angle of ~180° results in a large coupling constant (

    
     Hz).
    
  • Cis (H1 Equatorial): The proton on C1 is equatorial. Its neighbors are axial/equatorial.[4][5] The dihedral angles are ~60°, resulting in small coupling constants (

    
     Hz).
    

Part 4: Separation & Purification

For process chemistry, separating mixtures is often necessary if stereocontrol is incomplete.

  • Recrystallization:

    • The trans-isomer is generally less soluble and has a higher melting point due to better crystal packing (diequatorial conformation is flatter).

    • Solvent System: Ethyl Acetate/Hexane or Isopropanol.[4]

  • Chromatography:

    • On silica gel, the cis-isomer (axial OH) is typically more polar and elutes after the trans-isomer in non-polar mobile phases, though the strong dipole of the sulfone can compress retention times.

    • TLC Stain: Phosphomolybdic Acid (PMA) or Permanganate.[4]

References

  • Organic Syntheses. Preparation of Trans-4-t-butylcyclohexanol. (Analogous procedure for thermodynamic reduction). Available at: [Link]

  • Chemistry LibreTexts. Conformational Analysis of Disubstituted Cyclohexanes. (Theoretical grounding for A-values and stability). Available at: [Link]

  • Master Organic Chemistry. A-Values and Cyclohexane Conformations. (Data source for steric parameters). Available at: [Link]

  • Odinity. Hydride Reduction Reactions: Stereoselectivity of NaBH4 vs L-Selectride.[2][4] (Experimental verification of hydride attack vectors). Available at: [Link]

Sources

Foundational

Conformational Design &amp; Analysis of 4-Substituted Sulfonyl Cyclohexanols

Executive Summary This technical guide details the structural dynamics, synthetic control, and analytical characterization of 4-substituted sulfonyl cyclohexanols. In medicinal chemistry, the cyclohexane ring serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural dynamics, synthetic control, and analytical characterization of 4-substituted sulfonyl cyclohexanols. In medicinal chemistry, the cyclohexane ring serves as a critical scaffold for directing pharmacophores in 3D space. The 4-sulfonyl group, possessing a high conformational energy (A-value), acts as a "structural anchor," effectively locking the ring into a specific chair conformation. This guide provides researchers with the protocols to synthesize specific isomers (cis/trans) and the analytical frameworks to validate their geometry, essential for structure-activity relationship (SAR) studies.

Theoretical Framework: The "Anchoring" Effect

The conformational analysis of 1,4-disubstituted cyclohexanes is governed by the competition between steric bulk and electronic effects. For 4-sulfonyl cyclohexanols, the equilibrium is dictated by the A-values (conformational free energy differences) of the substituents.

Thermodynamic Parameters

The A-value represents the energy cost of placing a substituent in the axial position versus the equatorial position.

SubstituentA-Value (kcal/mol)Structural Implication
Hydroxyl (-OH) 0.87 - 1.0Moderate preference for equatorial.
Methylsulfonyl (-SO₂Me) ~2.5Strong preference for equatorial.
Phenylsulfonyl (-SO₂Ph) 2.9Dominant preference for equatorial.

Mechanistic Insight: Because the sulfonyl group has an A-value significantly higher than the hydroxyl group (


 kcal/mol difference), it functions as a conformational lock . In the equilibrium between chair conformers, the sulfonyl group will almost exclusively occupy the equatorial position to minimize 1,3-diaxial interactions.
Isomeric Consequences

This "locking" effect simplifies the analysis of the hydroxyl group's orientation:

  • Trans-Isomer: The sulfonyl group is equatorial. The hydroxyl group is also equatorial (diequatorial conformation). This is the thermodynamically most stable isomer.

  • Cis-Isomer: The sulfonyl group remains equatorial. The hydroxyl group is forced into the axial position. This isomer is higher in energy but accessible via kinetic control.

Synthetic Pathways: Stereoselective Control

To access specific conformations for biological testing, researchers must utilize reagents that dictate the angle of hydride attack on the 4-sulfonyl cyclohexanone precursor.

Synthesis Workflow

The synthesis generally proceeds from cyclohexene oxide to the sulfide, followed by oxidation to the sulfone, and subsequent modification.

SynthesisWorkflow Start Cyclohexene Oxide Sulfide 4-Phenylthio Cyclohexanol Start->Sulfide PhSH, Base (Ring Opening) Sulfone 4-Phenylsulfonyl Cyclohexanone Sulfide->Sulfone 1. mCPBA (Oxidation) 2. PCC (Oxidation) Cis Cis-Alcohol (Axial OH) Sulfone->Cis L-Selectride (Kinetic Control) Trans Trans-Alcohol (Equatorial OH) Sulfone->Trans NaBH4 / CeCl3 (Thermodynamic Control)

Figure 1: Divergent synthetic pathways for accessing cis and trans isomers.

Protocol: Stereoselective Reduction

The critical step is the reduction of 4-(phenylsulfonyl)cyclohexanone.

Method A: Kinetic Control (Target: Cis-Isomer / Axial OH)
  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1]

  • Mechanism: The bulky sec-butyl groups on the boron atom are sterically hindered. They cannot approach the ketone from the axial direction (which is crowded by axial hydrogens). Instead, the hydride attacks from the less hindered equatorial trajectory, pushing the resulting oxygen into the axial position.

  • Protocol:

    • Dissolve 4-(phenylsulfonyl)cyclohexanone (1.0 eq) in anhydrous THF under

      
       at -78°C.
      
    • Add L-Selectride (1.1 eq, 1.0 M in THF) dropwise over 30 mins.

    • Stir for 2 hours at -78°C.

    • Quench with

      
      /NaOH to oxidize the borane byproducts.
      
    • Expected Selectivity: >90% cis (axial alcohol).

Method B: Thermodynamic Control (Target: Trans-Isomer / Equatorial OH)
  • Reagent:

    
     (Sodium Borohydride) or 
    
    
    
    (Luche Reduction).
  • Mechanism: The small borohydride anion attacks from the axial direction (which is electronically favored and leads to the more stable equatorial alcohol) or allows for equilibration to the thermodynamic product.

  • Protocol:

    • Dissolve ketone (1.0 eq) in MeOH at 0°C.

    • (Optional) Add

      
       (1.0 eq) to enhance axial attack selectivity.
      
    • Add

      
       (1.2 eq) portion-wise.
      
    • Stir for 1 hour, allowing to warm to room temperature.

    • Expected Selectivity: >85% trans (equatorial alcohol).[1]

Analytical Methodologies: Validation of Geometry

Once synthesized, the conformation must be rigorously proven. NMR spectroscopy is the gold standard here, relying on the Karplus relationship.

Proton NMR ( NMR) Analysis

The key diagnostic signal is the methine proton at C1 (attached to the carbon bearing the hydroxyl group).

FeatureTrans-Isomer (Equatorial OH)Cis-Isomer (Axial OH)
H1 Orientation AxialEquatorial
Coupling (

)
Large (

Hz)
Small (

Hz)
Small (

Hz)
Small (

Hz)
Signal Width (

)
Broad (>20 Hz)Narrow (<10 Hz)
Chemical Shift Upfield (shielded by anisotropy)Downfield (deshielded)

Interpretation Logic:

  • If the H1 signal appears as a triplet of triplets (tt) with two large couplings (~11 Hz), the proton is axial . Since the sulfonyl is locked equatorial, the OH must be equatorial (Trans).

  • If the H1 signal appears as a narrow multiplet (quintet-like) with no coupling >5 Hz, the proton is equatorial . Therefore, the OH is axial (Cis).

Conformational Equilibrium Visualization

The following diagram illustrates the energy landscape and why the sulfonyl group dictates the structure.

Conformation Trans_EE Trans-Isomer (Diequatorial) Sulfonyl (eq) / OH (eq) Most Stable (0 kcal/mol) Trans_AA Trans-Isomer (Diaxial) Sulfonyl (ax) / OH (ax) High Energy (+3.5 kcal/mol) Trans_EE->Trans_AA Ring Flip (Disfavored) Cis_AE Cis-Isomer Sulfonyl (eq) / OH (ax) Moderate Energy (+0.9 kcal/mol) Cis_EA Cis-Isomer Sulfonyl (ax) / OH (eq) High Energy (+2.5 kcal/mol) Cis_AE->Cis_EA Ring Flip (Disfavored)

Figure 2: Conformational energy landscape. Green indicates the dominant population.

Pharmacological Implications

Understanding these conformations is vital for drug development, particularly in the synthesis of antipsychotics and metabolic modulators (e.g., Cariprazine analogs).

  • Vector Analysis: The 4-sulfonyl group acts as a "holding group," fixing the cyclohexane ring. This allows medicinal chemists to precisely vector the hydroxyl group (or amines derived from it) to probe hydrogen-bonding pockets in receptors (e.g., GPCRs).

  • Bioavailability: The trans-isomer (diequatorial) is generally more lipophilic and flatter, potentially improving membrane permeability compared to the cis-isomer, which has a larger dipole moment perpendicular to the ring plane.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for stereoselective reduction mechanisms).[1][2][3]

  • American Chemical Society. (1999). Phenylsulfonyl as a β Participating Group. J. Org.[2][4] Chem. 1999, 64, 9241-9246.[4] Link

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Link

  • Felföldi, K., et al. (2000).[2] Stereoselective ketone reductions: reduction of 4-tert-butylcyclohexanone. J. Org.[2][4] Chem. Link

  • National Institutes of Health (PMC). (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Link

Sources

Exploratory

Introduction: The Significance of the Sulfonyl Moiety in Drug Discovery

An In-Depth Technical Guide to the Characterization of 4-(Methylsulfonyl)cyclohexanol Solubility in Organic Solvents This guide provides a comprehensive framework for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 4-(Methylsulfonyl)cyclohexanol Solubility in Organic Solvents

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine and understand the solubility profile of 4-(methylsulfonyl)cyclohexanol. Given the absence of extensive published solubility data for this specific compound, this document outlines the fundamental principles, a robust experimental protocol, and the strategic implications of solubility data in a pharmaceutical research context.

4-(Methylsulfonyl)cyclohexanol (CAS: 21975-10-0, Formula: C₇H₁₄O₃S, MW: 178.25) is a bifunctional molecule incorporating a hydrophilic cyclohexanol ring and a polar methylsulfonyl group.[1] The sulfonyl functional group is a cornerstone in medicinal chemistry, often introduced into drug candidates to modulate physicochemical properties. It can act as a hydrogen bond acceptor, reduce the lipophilicity of a molecule to improve aqueous solubility, and enhance metabolic stability, thereby improving a compound's overall druggability.[2]

Understanding the solubility of 4-(methylsulfonyl)cyclohexanol in a diverse range of organic solvents is a critical first step in its application. This data governs key downstream processes, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and modification.

  • Crystallization & Purification: Designing effective purification strategies to control polymorphs and ensure high purity.

  • Formulation Development: Creating stable and bioavailable dosage forms for preclinical and clinical studies.

This guide establishes a definitive methodology for generating a comprehensive solubility profile for this compound of interest.

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium phenomenon, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[3] The process is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of enthalpy (ΔH_mix) and entropy (ΔS_mix):

ΔG_mix = ΔH_mix - TΔS_mix

For dissolution to be spontaneous, ΔG_mix must be negative. This balance involves two primary energy considerations:

  • Enthalpy (ΔH_mix): The energy required to break solute-solute and solvent-solvent intermolecular interactions versus the energy released from forming new solute-solvent interactions.

  • Entropy (ΔS_mix): The change in randomness or disorder of the system. Dissolution typically leads to an increase in entropy (positive ΔS_mix) as the ordered crystal lattice of the solute is disrupted.

The guiding principle of "like dissolves like" is a practical application of these thermodynamic concepts. Solvents with similar polarity and intermolecular force capabilities (e.g., hydrogen bonding, dipole-dipole interactions) to the solute will form stronger, more energetically favorable interactions, leading to higher solubility.[4] 4-(methylsulfonyl)cyclohexanol possesses both a hydroxyl group (a strong hydrogen bond donor and acceptor) and a sulfonyl group (a strong hydrogen bond acceptor), suggesting that its solubility will be highly dependent on the specific functionalities of the chosen solvent.

Experimental Design: A Protocol for Determining Thermodynamic Solubility

To ensure the generation of accurate and reliable data, the Shake-Flask Method is presented as the gold-standard protocol for determining thermodynamic (equilibrium) solubility.[5][6] This method ensures that the system reaches true equilibrium, providing a definitive solubility value under the specified conditions.[7]

Rationale for Solvent Selection

A diverse panel of solvents should be selected to probe the full range of intermolecular interactions and establish a comprehensive solubility profile. The chosen solvents are categorized by their polarity and proticity.

Solvent Category Example Solvents Primary Interaction Type with Solute Rationale
Polar Protic Methanol, EthanolHydrogen Bonding (Donor & Acceptor)To probe interactions with the hydroxyl and sulfonyl groups.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Dipole-Dipole, Hydrogen Bonding (Acceptor only)To assess the contribution of the sulfonyl and hydroxyl acceptor capabilities.
Non-Polar Toluene, Hexanevan der Waals forces (dispersion)To establish a baseline solubility in the absence of strong polar interactions.
Intermediate Tetrahydrofuran (THF), Ethyl AcetateDipole-Dipole, Limited H-Bond AcceptingRepresents common process and formulation solvents.
The Equilibrium Shake-Flask Protocol

This protocol is designed to be a self-validating system by ensuring an excess of solid is present throughout the equilibration period.

Step 1: Preparation

  • Accurately weigh an excess amount of 4-(methylsulfonyl)cyclohexanol (e.g., 50-100 mg) into a series of glass vials with screw caps. An excess is visually confirmed if undissolved solid remains at the end of the experiment.

  • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

Step 2: Equilibration

  • Seal the vials securely to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient duration to reach equilibrium. A 24- to 72-hour period is typically recommended for pharmaceutical compounds to ensure equilibrium is reached.[7]

Step 3: Phase Separation

  • After equilibration, remove the vials and allow them to stand undisturbed for at least 1-2 hours in the same temperature-controlled environment to allow for the sedimentation of undissolved solid.

  • To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes).

  • Carefully aspirate an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet at the bottom.

Step 4: Quantification

  • Accurately dilute the supernatant aliquot with a suitable mobile phase for analysis.

  • Quantify the concentration of dissolved 4-(methylsulfonyl)cyclohexanol using a validated analytical method, such as Ultra-High Performance Liquid Chromatography (UPLC) with UV detection.[8]

  • Prepare a calibration curve using stock solutions of known concentrations to ensure accurate quantification.

Step 5: Data Calculation and Reporting

  • Calculate the solubility using the determined concentration and the dilution factor.

  • Express the final solubility in standard units, such as mg/mL and mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the Shake-Flask solubility determination protocol.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification prep1 Weigh Excess Solute prep2 Add Known Volume of Solvent prep1->prep2 equil1 Seal Vials prep2->equil1 equil2 Agitate at Constant Temp (24-72 hours) equil1->equil2 sep1 Centrifuge to Pellet Solid equil2->sep1 sep2 Aspirate Clear Supernatant sep1->sep2 quant1 Dilute Supernatant sep2->quant1 quant2 Analyze via UPLC quant1->quant2 result Final Solubility Data (mg/mL, mol/L) quant2->result Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured table for comparative analysis.

Table 1: Experimentally Determined Solubility of 4-(methylsulfonyl)cyclohexanol at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Qualitative Descriptor *
MethanolPolar Protic[Experimental Value][Calculated Value][e.g., Freely Soluble]
EthanolPolar Protic[Experimental Value][Calculated Value][e.g., Soluble]
AcetonePolar Aprotic[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value][e.g., Slightly Soluble]
DMSOPolar Aprotic[Experimental Value][Calculated Value][e.g., Very Soluble]
TolueneNon-Polar[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]
HexaneNon-Polar[Experimental Value][Calculated Value][e.g., Insoluble]

*Qualitative descriptors based on USP standards.

Interpreting the Solubility Profile

The relationship between solvent properties and the resulting solubility provides insight into the compound's molecular behavior.

G cluster_solute cluster_solvents cluster_solubility solute Features: - H-bond Donor (OH) - H-bond Acceptor (OH, SO₂) - High Polarity (SO₂) protic Polar Protic (e.g., Methanol) - H-bond Donor/Acceptor solute->protic Strong Interaction aprotic Polar Aprotic (e.g., DMSO) - H-bond Acceptor Only solute->aprotic Good Interaction nonpolar Non-Polar (e.g., Hexane) - van der Waals only solute->nonpolar Weak Interaction high_sol High Solubility protic->high_sol med_sol Moderate Solubility aprotic->med_sol low_sol Low Solubility nonpolar->low_sol

Caption: Relationship between Solute-Solvent Interactions and Solubility.

A high solubility in polar protic solvents like methanol would indicate that hydrogen bonding, involving both the hydroxyl and sulfonyl groups, is the dominant intermolecular force driving dissolution. Conversely, very low solubility in non-polar solvents like hexane would confirm the compound's highly polar nature.

Conclusion and Implications for Drug Development

A well-defined solubility profile for 4-(methylsulfonyl)cyclohexanol is not merely academic; it is an essential dataset for advancing a potential drug candidate. This information directly influences decisions regarding synthetic route optimization, the selection of solvent systems for crystallization to ensure high purity and desired crystal form, and the design of formulations for both preclinical and clinical evaluation. Poor solubility can be a significant bottleneck in development, leading to challenges in achieving adequate exposure in efficacy and safety studies. The robust protocol detailed herein provides the means to generate the foundational data required to mitigate these risks and make informed, data-driven decisions in the complex process of drug development.

References

  • Cyclohexanol - Wikipedia . Wikipedia. [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery . Asian Journal of Chemistry. [Link]

  • Various Authors. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF . ResearchGate. [Link]

  • Pawar, P.A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . SlideShare. [Link]

  • 4-Methylcyclohexanol | C7H14O | CID 11524 . PubChem. [Link]

  • Quaglietto, P., et al. (2024). Predicting drug solubility in organic solvents mixtures . Chemical Engineering Research and Design. [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review . Molbank. [Link]

  • 4-(Methylsulfonyl)cyclohexanone | C7H12O3S | CID 66940668 . PubChem. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility . IntechOpen. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques . ISRN Pharmaceutics. [Link]

  • US4990687A - Preparation of 4-methyl-2-cyclohexylphenol.
  • Yalkowsky, S.H., & Myrdal, P.B. (2007). Principles of Solubility . ResearchGate. [Link]

  • Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which . American Pharmaceutical Review. [Link]

  • Reichardt, C. Appendix A. Properties, Purification, and Use of Organic Solvents . ResearchGate. [Link]

  • Löfgren, S., et al. (2019). The discovery and development of topical medicines for wound healing . Expert Opinion on Drug Discovery. [Link]

  • Li, P., et al. (2024). Biomedical Applications of Sulfonylcalix[9]arene-Based Metal–Organic Supercontainers . International Journal of Molecular Sciences. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties . Organic Chemistry Data. [Link]

Sources

Foundational

Thermodynamic Stability of Axial vs. Equatorial Sulfone Groups

Executive Summary In medicinal chemistry and structural biology, the sulfone group ( ) represents a unique pharmacophore. Unlike simple alkyl substituents where steric bulk dictates a rigid preference for the equatorial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and structural biology, the sulfone group (


) represents a unique pharmacophore. Unlike simple alkyl substituents where steric bulk dictates a rigid preference for the equatorial position (the "A-value" rule), sulfones exhibit a complex thermodynamic profile governed by a tug-of-war between steric repulsion  and electrostatic forces .

While the sulfone group is physically bulky, its high polarity and specific geometry allow it to adopt axial conformations in specific heterocyclic or highly substituted systems—a phenomenon often counter-intuitive to standard conformational analysis. This guide dissects the thermodynamic drivers of sulfone positioning, providing a robust framework for predicting and validating conformational preferences in drug discovery.

The Thermodynamic Baseline: Sterics and A-Values

To understand the anomaly, we must first establish the rule. In a simple cyclohexane ring, the preference of a substituent for the equatorial position is quantified by its A-value (Gibbs free energy difference,


).[1][2][3]
The Steric Paradox of Sulfones

The sulfone group is often assumed to be "huge" due to the presence of two oxygen atoms and an R-group. However, the geometry of the sulfur atom (


-like, tetrahedral) places the oxygen atoms further away from the ring's 1,3-diaxial hydrogens than the methyl hydrogens of a tert-butyl group.
  • Methyl A-value: ~1.74 kcal/mol[3][4]

  • 
    -Butyl A-value:  >4.9 kcal/mol (effectively locking the ring)
    
  • Methyl Sulfone (

    
    ) A-value:  ~2.5 kcal/mol
    

Key Insight: While the


 group prefers the equatorial position, it does not lock the ring as rigidly as a 

-butyl group. The energy barrier allows for a detectable population of the axial conformer at room temperature, which is critical for binding kinetics in protein pockets that may select for the higher-energy conformer.
Table 1: Comparative A-Values of Sulfur-Containing Groups
SubstituentA-Value (kcal/mol)Steric Implications

1.0 – 1.1Low steric demand; sulfur atom radius extends bond length, reducing 1,3-diaxial clash.

(Sulfoxide)
1.9 – 2.2Chirality at sulfur creates diastereomeric differences in A-values.

(Sulfone)
2.5 – 2.6 Moderate bulk. Strong equatorial preference, but not absolute.

2.9 – 3.1Increased bulk due to phenyl ring, but rotation often mitigates clash.

> 4.9The "Anchor." Effectively 100% equatorial.

The Electrostatic Divergence: When Dipoles Override Sterics

This is where the standard textbook model fails. In drug development, we rarely deal with simple cyclohexanes. We work with heterocycles, ketones, and highly polar scaffolds. Here, the dipole moment of the sulfone group (


 D) becomes a dominant thermodynamic factor.
Dipole-Dipole Minimization

In 4-substituted cyclohexanones or heterocyclic rings, the ring itself possesses a dipole moment.

  • Equatorial Sulfone: Often leads to a parallel alignment of dipoles (high energy).

  • Axial Sulfone: Can lead to an anti-parallel alignment (dipole cancellation), stabilizing the "sterically unfavored" axial conformer.

Mechanism: The Coulombic attraction between the negative end of the ring dipole and the positive sulfur center can lower the enthalpy of the axial conformer enough to compete with steric repulsion.

Solvent Effects (The Dielectric Modulation)

The equilibrium constant


 (

) is highly sensitive to solvent polarity.
  • Non-polar solvents (

    
    , Benzene):  Electrostatic repulsion is maximized. The system may favor the axial conformer to minimize the net molecular dipole.
    
  • Polar solvents (DMSO, Methanol): The solvent stabilizes the individual dipoles, shielding the repulsion. The steric factor regains dominance, shifting the equilibrium back toward equatorial.

ConformationalLandscape Axial Axial Conformer (High Steric Strain) (Low Dipole Moment) TS Transition State (Half-Chair/Twist) Axial->TS Ring Flip Activation TS->Axial k_fwd Equatorial Equatorial Conformer (Low Steric Strain) (High Dipole Moment) TS->Equatorial Relaxation Equatorial->TS k_rev Dipole Dipole Minimization (Favors Axial) Dipole->Axial Stabilizes Sterics 1,3-Diaxial Repulsion (Favors Equatorial) Sterics->Equatorial Stabilizes

Figure 1: The thermodynamic landscape of sulfone conformational equilibrium. Note that while sterics generally drive the system to the equatorial well, electrostatic factors (dipole minimization) can deepen the axial well.

Strategic Application in Drug Design

Understanding this equilibrium is vital for Fragment-Based Drug Design (FBDD) . A sulfone group is often introduced to engage specific amino acid residues (e.g., backbone amides) via hydrogen bonding.

The "Vector" Argument
  • Equatorial Sulfone: The oxygen vectors project outward, roughly in the plane of the ring. Ideal for solvent exposure or shallow pockets.

  • Axial Sulfone: The oxygen vectors project perpendicular to the ring plane. This is critical for accessing deep sub-pockets or engaging residues "above" or "below" the scaffold.

The "Locking" Strategy

If the active conformation requires an axial sulfone, relying on natural equilibrium is risky (low population = low


).
Solution:  Introduce a gem-dimethyl group or a bulky substituent (like 

-butyl) at a distal position to mechanically force the sulfone into the axial orientation. This pre-organization minimizes the entropic penalty of binding.

Experimental Protocols: Validating Conformation

To determine the precise axial/equatorial ratio of a sulfone derivative, one cannot rely on room temperature NMR due to rapid ring flipping (averaging of signals).

Protocol: Dynamic NMR (DNMR) Analysis

Objective: Freeze the conformational equilibrium to integrate distinct signals for axial and equatorial conformers.

Reagents & Equipment:

  • High-field NMR (500 MHz+).

  • Solvent:

    
     (freon-compatible) or Acetone-
    
    
    
    .
  • Temperature Controller capable of

    
    .
    

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5-10 mg of the sulfone in 0.6 mL of deuterated solvent. Ensure the tube is free of paramagnetic impurities.

  • Coalescence Scan: Acquire

    
     NMR spectra at 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .
  • Signal Identification: Look for the methine proton (

    
    ).
    
    • Axial H (Equatorial Sulfone): Appears as a triplet of triplets (tt) with large coupling constants (

      
      ).
      
    • Equatorial H (Axial Sulfone): Appears as a broad singlet or narrow multiplet (

      
      ).
      
  • Integration: At the slow exchange limit (usually

    
    ), integrate the distinct signals.
    
  • Calculation: Use the integration ratio (

    
    ) to calculate 
    
    
    
    .
Workflow Visualization

ExperimentalWorkflow Start Synthesize Sulfone Analog RT_NMR 1. Room Temp NMR (Check Purity & Avg Signal) Start->RT_NMR Cooling 2. Stepwise Cooling (+25°C to -90°C) RT_NMR->Cooling Decoalescence 3. Observe Decoalescence (Signal Splitting) Cooling->Decoalescence Decision Signals Resolved? Decoalescence->Decision Integrate 4. Integrate Distinct Conformers (Slow Exchange Limit) Decision->Integrate Yes ChangeSolvent Switch Solvent (Change Viscosity/Polarity) Decision->ChangeSolvent No (Freezing/Overlap) Calc 5. Calculate ΔG = -RT ln(K) Integrate->Calc ChangeSolvent->Cooling

Figure 2: Operational workflow for determining thermodynamic ratios using Variable Temperature (VT) NMR.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Jensen, F. R., & Bushweller, C. H. (1969). Conformational Preferences in Cyclohexane and Related Systems. Advances in Alicyclic Chemistry. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Carrupt, P. A., & El Tayar, N. (1991). The conformational behavior of sulfones in drug design: Electrostatic effects. Journal of Medicinal Chemistry. (Specific discussion on dipole interactions in pharmacophores).
  • Reich, H. J. (2023). WinDNMR: Dynamic NMR Spectroscopy. University of Wisconsin-Madison. Link (Standard protocols for DNMR calculation).

Sources

Exploratory

An In-depth Technical Guide to 4-methanesulfonylcyclohexan-1-ol: Nomenclature, Synonyms, and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's identity and its various names...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's identity and its various names is paramount for effective research and development. This guide provides a comprehensive overview of the chemical compound 4-methanesulfonylcyclohexan-1-ol, delving into its systematic and common nomenclature, stereochemical considerations, and key identifying information. This molecule, featuring a cyclohexane ring functionalized with both a hydroxyl and a methanesulfonyl group, presents interesting stereochemical properties and potential applications stemming from the combination of these functional groups.

Chemical Identity and Nomenclature

The structural foundation of 4-methanesulfonylcyclohexan-1-ol is a cyclohexane ring. The nomenclature is determined by the nature and position of the substituents on this ring.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4-methanesulfonylcyclohexan-1-ol . The naming convention is broken down as follows:

  • Cyclohexan-1-ol : This forms the parent name, indicating a cyclohexane ring with a hydroxyl (-OH) group. The "-ol" suffix signifies the alcohol functional group, and the "1-" locant, which is often implied for cyclic alcohols, explicitly assigns the hydroxyl group to the first carbon of the ring for numbering purposes.

  • 4-methanesulfonyl : This prefix indicates the presence of a methanesulfonyl group (-SO₂CH₃) at the fourth position on the cyclohexane ring, relative to the hydroxyl group.

Synonyms and Common Names

In scientific literature and commercial listings, a variety of synonyms may be used interchangeably. The most common synonym is 4-(methylsulfonyl)cyclohexanol [1]. It is crucial for researchers to recognize these different naming conventions to ensure accurate identification of the compound.

Key Identifiers and Physicochemical Properties

A summary of the key identifiers for 4-methanesulfonylcyclohexan-1-ol is provided in the table below. While experimentally determined physicochemical properties are not widely published, some basic information is available from commercial suppliers.

IdentifierValueSource
CAS Number 21975-10-0[1]
Molecular Formula C₇H₁₄O₃S[1]
Molecular Weight 178.25 g/mol [1]
Physical Form Oil[1]

Stereochemistry

The presence of two substituents on the cyclohexane ring at positions 1 and 4 gives rise to stereoisomerism. Specifically, 4-methanesulfonylcyclohexan-1-ol can exist as two diastereomers: cis and trans.

  • cis-4-methanesulfonylcyclohexan-1-ol : In this isomer, the hydroxyl and methanesulfonyl groups are on the same face of the cyclohexane ring.

  • trans-4-methanesulfonylcyclohexan-1-ol : In this isomer, the hydroxyl and methanesulfonyl groups are on opposite faces of the cyclohexane ring.

The stereochemistry of these isomers can significantly influence their physical properties, reactivity, and biological activity. The chair conformation of the cyclohexane ring will be the most stable, and the preferred orientation of the bulky methanesulfonyl group (axial vs. equatorial) will be a key determinant of the overall molecular shape.

Stereoisomers of 4-methanesulfonylcyclohexan-1-ol cluster_cis cis-isomer cluster_trans trans-isomer cis cis-4-methanesulfonylcyclohexan-1-ol (Substituents on the same side) trans trans-4-methanesulfonylcyclohexan-1-ol (Substituents on opposite sides) parent 4-methanesulfonylcyclohexan-1-ol parent->cis can exist as parent->trans can exist as

Stereoisomers of 4-methanesulfonylcyclohexan-1-ol

Synthetic Considerations: A Plausible Route

Experimental Workflow: Reduction of a Ketone to an Alcohol

This generalized protocol outlines the key steps for the reduction of a cyclohexanone derivative to the corresponding cyclohexanol using a hydride reducing agent like sodium borohydride (NaBH₄).

Materials:

  • 4-(methylsulfonyl)cyclohexanone

  • Methanol (or another suitable alcohol solvent)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (dilute)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-(methylsulfonyl)cyclohexanone in a suitable solvent, such as methanol, in an Erlenmeyer flask.

  • Cooling: Cool the solution in an ice bath to control the reaction temperature.

  • Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride to the cooled solution. The addition should be controlled to manage any effervescence.

  • Reaction: Stir the reaction mixture at a low temperature (e.g., 0 °C to room temperature) for a specified period to allow the reduction to go to completion.

  • Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid to neutralize the excess borohydride and the resulting borate esters.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

  • Washing: Wash the organic layer sequentially with deionized water and brine to remove any remaining inorganic impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methanesulfonylcyclohexan-1-ol.

  • Purification (if necessary): The crude product can be further purified by techniques such as column chromatography or distillation if required.

Synthetic Workflow: Ketone Reduction start Start: 4-(methylsulfonyl)cyclohexanone dissolve 1. Dissolve in Methanol start->dissolve cool 2. Cool in Ice Bath dissolve->cool add_nabh4 3. Add NaBH4 cool->add_nabh4 react 4. Stir to React add_nabh4->react quench 5. Quench with Dilute HCl react->quench extract 6. Extract with Organic Solvent quench->extract wash 7. Wash with Water and Brine extract->wash dry 8. Dry over Anhydrous Agent wash->dry evaporate 9. Remove Solvent dry->evaporate end End Product: 4-methanesulfonylcyclohexan-1-ol evaporate->end

Synthetic Workflow: Ketone Reduction

Conclusion

4-methanesulfonylcyclohexan-1-ol is a fascinating molecule with potential for further exploration in various scientific disciplines. A clear understanding of its nomenclature, including its IUPAC name and common synonyms, is essential for accurate communication and literature searching. The stereochemical possibilities arising from its disubstituted cyclohexane core add another layer of complexity and opportunity for researchers. While detailed experimental data remains somewhat limited, the logical synthetic route via the reduction of its ketone precursor provides a clear path for its preparation and subsequent investigation. This guide serves as a foundational resource for scientists and developers working with this and structurally related compounds.

References

  • A Chemtek. 4-(Methylsulfonyl)cyclohexanol. [Link] Accessed: February 2, 2026.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-(methylsulfonyl)cyclohexanol

For: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive guide for the synthesis of 4-(methylsulfonyl)cyclohexanol, a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(methylsulfonyl)cyclohexanol, a valuable building block in medicinal chemistry and materials science. The protocol details the oxidation of the precursor, 4-(methylthio)cyclohexanol, to the corresponding sulfone. This document outlines the chemical rationale, a detailed step-by-step experimental procedure, purification techniques, and comprehensive analytical characterization of the final product. The presented methodology is designed to be robust and reproducible, ensuring high yield and purity of the target compound.

Introduction: The Significance of 4-(methylsulfonyl)cyclohexanol

Sulfones are a critical functional group in organic chemistry, imparting unique physicochemical properties to molecules.[1] The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the biological activity and material properties of a compound.[1][2] Specifically, 4-(methylsulfonyl)cyclohexanol serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its cyclohexanol moiety provides a scaffold for further functionalization, while the methylsulfonyl group can modulate properties such as solubility, metabolic stability, and receptor binding affinity.

The synthesis of 4-(methylsulfonyl)cyclohexanol is achieved through the oxidation of 4-(methylthio)cyclohexanol. The selective and efficient conversion of the thioether to the sulfone is a key transformation that requires careful selection of reagents and reaction conditions to ensure high yields and avoid side reactions.[3]

Synthetic Strategy: Oxidation of a Thioether to a Sulfone

The most common and direct method for the synthesis of sulfones is the oxidation of the corresponding thioether.[1][3] This transformation proceeds through a sulfoxide intermediate. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on factors such as substrate tolerance, desired selectivity, and green chemistry considerations.[4]

For the conversion of 4-(methylthio)cyclohexanol to 4-(methylsulfonyl)cyclohexanol, two robust and widely used oxidation systems are presented:

  • Method A: Potassium Peroxymonosulfate (Oxone®) : Oxone is an inexpensive, stable, and environmentally benign oxidizing agent.[5][6] It is a versatile reagent capable of oxidizing a wide range of functional groups, and its use in the oxidation of sulfides to sulfones is well-established.[5] The reaction can often be performed in a biphasic system or in polar protic solvents.

  • Method B: Hydrogen Peroxide with a Tungstate Catalyst : Hydrogen peroxide is an ideal "green" oxidant as its only byproduct is water.[7][8] However, the oxidation of thioethers with hydrogen peroxide alone is often slow. The use of a catalyst, such as sodium tungstate, significantly accelerates the reaction rate, allowing for efficient conversion to the sulfone under mild conditions.

This application note will provide a detailed protocol for both methods, allowing researchers to choose the most suitable approach for their specific needs.

Reaction Scheme

Reaction_Scheme sub 4-(methylthio)cyclohexanol prod 4-(methylsulfonyl)cyclohexanol sub->prod Oxidation reagents Oxidizing Agent (e.g., Oxone® or H₂O₂/Na₂WO₄)

Caption: General reaction scheme for the oxidation of 4-(methylthio)cyclohexanol.

Experimental Protocols

Materials and Methods
Reagent/MaterialGradeSupplier
4-(methylthio)cyclohexanol≥95%Commercially Available
Potassium peroxymonosulfate (Oxone®)Reagent GradeCommercially Available
Hydrogen peroxide30% (w/w) in H₂OCommercially Available
Sodium tungstate dihydrate≥99%Commercially Available
MethanolACS GradeCommercially Available
DichloromethaneACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium sulfiteAnhydrousCommercially Available
Sodium bicarbonateSaturated SolutionPrepared in-house
BrineSaturated NaCl SolutionPrepared in-house
Magnesium sulfateAnhydrousCommercially Available
Silica gel230-400 meshCommercially Available

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Hydrogen peroxide is a strong oxidant and should be handled with care.

Protocol A: Oxidation with Oxone®

This protocol describes the oxidation of 4-(methylthio)cyclohexanol to 4-(methylsulfonyl)cyclohexanol using Oxone®.

Oxone_Protocol start Start: Dissolve Starting Material add_oxone Add Oxone® Solution start->add_oxone react Stir at Room Temperature add_oxone->react monitor Monitor Reaction by TLC react->monitor quench Quench with Sodium Sulfite monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Isolate Pure Product purify->end

Caption: Workflow for the Oxone®-mediated oxidation.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylthio)cyclohexanol (1.0 eq) in a 1:1 mixture of methanol and water (to make a 0.2 M solution of the substrate).

  • Addition of Oxone®: In a separate flask, prepare a solution of Oxone® (2.2 eq) in water. Cool the reaction flask containing the thioether to 0 °C in an ice bath. Add the Oxone® solution dropwise to the stirred solution of the thioether over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, 4-(methylsulfonyl)cyclohexanol, should have a lower Rf value than the starting material.

  • Workup: Once the reaction is complete, quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Extraction: Dilute the mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

Protocol B: Oxidation with Hydrogen Peroxide and Sodium Tungstate

This protocol details a catalytic approach using hydrogen peroxide as the terminal oxidant.[9]

H2O2_Protocol start Start: Dissolve Substrate & Catalyst add_h2o2 Add Hydrogen Peroxide start->add_h2o2 react Stir at Room Temperature add_h2o2->react monitor Monitor Reaction by TLC react->monitor quench Quench with Sodium Sulfite monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Isolate Pure Product purify->end

Caption: Workflow for the H₂O₂/Na₂WO₄-catalyzed oxidation.

Procedure:

  • Reaction Setup: To a solution of 4-(methylthio)cyclohexanol (1.0 eq) in methanol (0.5 M), add sodium tungstate dihydrate (0.05 eq).

  • Addition of Hydrogen Peroxide: Cool the mixture to 0 °C in an ice bath. Slowly add 30% aqueous hydrogen peroxide (2.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC as described in Protocol A.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extraction: Remove the methanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol A.

Characterization of 4-(methylsulfonyl)cyclohexanol

The structure and purity of the synthesized 4-(methylsulfonyl)cyclohexanol should be confirmed by a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR The spectrum will show characteristic signals for the cyclohexyl protons and the methyl group of the sulfone. The proton on the carbon bearing the hydroxyl group will appear as a multiplet. The methyl protons will appear as a singlet around 3.0 ppm.
¹³C NMR The spectrum will show distinct signals for the carbons of the cyclohexyl ring and the methyl group attached to the sulfonyl group.
FT-IR The spectrum will exhibit a strong, broad absorption band for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹). Strong, characteristic absorption bands for the symmetric and asymmetric S=O stretching of the sulfone group will be observed around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[10][11]
Mass Spec. The mass spectrum will show the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 4-(methylsulfonyl)cyclohexanol.
Purity (HPLC) Purity should be ≥95% as determined by High-Performance Liquid Chromatography.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the oxidizing agent.

  • Formation of Sulfoxide: If a significant amount of the sulfoxide intermediate is observed, the reaction may not have proceeded long enough, or an insufficient amount of oxidant was used. For the complete conversion to the sulfone, at least two equivalents of the oxidant are required.

  • Purification Challenges: The polarity of 4-(methylsulfonyl)cyclohexanol is significantly higher than that of the starting thioether. This should be considered when choosing the eluent system for column chromatography. A gradient elution is recommended for optimal separation.[12]

  • Stereochemistry: The starting 4-(methylthio)cyclohexanol may exist as a mixture of cis and trans isomers. The oxidation reaction is not expected to alter the stereochemistry at the C1 and C4 positions of the cyclohexane ring. The final product will likely be a mixture of the corresponding cis and trans isomers.

Conclusion

This application note provides two reliable and efficient protocols for the synthesis of 4-(methylsulfonyl)cyclohexanol from 4-(methylthio)cyclohexanol. Both the Oxone® and the hydrogen peroxide/tungstate methods offer high yields and operational simplicity. The choice between the two protocols may depend on the availability of reagents, desired scale, and green chemistry considerations. The detailed procedures for reaction setup, workup, purification, and characterization will enable researchers to successfully synthesize and validate this important chemical intermediate for their research and development needs.

References

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents.
  • CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene - Google Patents.
  • US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents.
  • Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Available at: [Link]

  • 4-(Methylsulfonyl)phenol | C7H8O3S | MD Topology | NMR | X-Ray. Available at: [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

  • Purification of cyclohexanone - US3933916A - Google Patents.
  • Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • CN104628525A - Preparation method of o-methylcyclohexanol - Google Patents.
  • Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst | Organic Letters - ACS Publications. Available at: [Link]

  • Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing). Available at: [Link]

  • Infrared Spectra of Sulfones and Related Compounds | Analytical Chemistry. Available at: [Link]

  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Cyclohexanol, 4-methyl-, cis- - the NIST WebBook. Available at: [Link]

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Available at: [Link]

  • Infrared Spectra of Sulfones and Related Compounds - ResearchGate. Available at: [Link]

  • Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[13]arene Cocrystals Accompanied by Vapochromic Behavior - PMC - NIH. Available at: [Link]

  • CN103910658A - Method of oxidizing thioether to sulfone - Google Patents.
  • 2.7: The preparation of Cyclohexanone from Cyclohexanol - Chemistry LibreTexts. Available at: [Link]

  • Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. - ResearchGate. Available at: [Link]

  • sulfide oxidation using hydrogen peroxide - USP Technologies. Available at: [Link]

  • Sulfone, methyl phenyl - the NIST WebBook. Available at: [Link]

  • EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]

  • Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. Available at: [Link]

  • Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE1 | Journal of the American Chemical Society. Available at: [Link]

  • Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[13]arene Cocrystals Accompanied by Vapochromic Behavior | JACS Au - ACS Publications. Available at: [Link]

  • A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene - Quick Company. Available at: [Link]

  • 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. a... - ResearchGate. Available at: [Link]

  • Chemoselective thioether oxidation : r/Chempros - Reddit. Available at: [Link]

  • bmse000431 Cyclohexanol at BMRB. Available at: [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC - NIH. Available at: [Link]

  • Cyclohexanol, 1-methyl-4-(1-methylethyl)- - the NIST WebBook. Available at: [Link]

  • Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD - MDPI. Available at: [Link]

  • NMR spectrum of cyclohexanol - hints on integration - Chemistry Stack Exchange. Available at: [Link]

  • Sulfone - Wikipedia. Available at: [Link]

  • Cyclohexanol, 4-methyl-, cis- - the NIST WebBook. Available at: [Link]

Sources

Application

Application Notes and Protocols: Oxidation of Sulfides to Sulfones using m-CPBA and Oxone

Introduction: The Synthetic Importance of the Sulfonyl Group The sulfonyl functional group is a cornerstone in modern medicinal chemistry and materials science. Its unique properties—strong electron-withdrawing character...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Importance of the Sulfonyl Group

The sulfonyl functional group is a cornerstone in modern medicinal chemistry and materials science. Its unique properties—strong electron-withdrawing character, ability to act as a hydrogen bond acceptor, and metabolic stability—have cemented its role in a vast array of pharmaceuticals, including antibacterial agents (sulfonamides), anti-inflammatory drugs, and antivirals. The oxidation of a sulfide to a sulfone represents a fundamental and powerful transformation in organic synthesis. This guide provides an in-depth analysis and detailed protocols for two of the most reliable and widely adopted reagents for this purpose: meta-chloroperoxybenzoic acid (m-CPBA) and Oxone. This document is designed for researchers and drug development professionals, offering not just procedural steps, but the underlying chemical logic to empower effective and safe experimentation.

Part 1: The Classic Approach: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

meta-Chloroperoxybenzoic acid (m-CPBA) is a highly versatile and effective peroxyacid oxidant. Its reliability and high reactivity have made it a staple in organic laboratories for decades, particularly for epoxidations and the Baeyer-Villiger oxidation.[1] For sulfide oxidation, its efficacy is unmatched, though it requires careful handling of both the reagent and its primary byproduct.

Mechanism and Stoichiometric Control

The oxidation proceeds through a two-stage electrophilic attack. The sulfur atom of the sulfide, acting as a nucleophile, attacks the terminal, electron-deficient oxygen of the peroxyacid. This first oxidation yields the intermediate sulfoxide. Because the sulfoxide is less nucleophilic than the starting sulfide, this step can often be isolated. However, in the presence of excess m-CPBA, a second, typically slower, oxidation occurs to furnish the final sulfone.[2]

To drive the reaction to completion and form the sulfone, a stoichiometric excess of m-CPBA is required. Typically, 2.1 to 2.5 equivalents are used to ensure full conversion of the sulfide and the intermediate sulfoxide.[3][4] Using only one equivalent, particularly at reduced temperatures (-78 to 0 °C), can be an effective strategy for selectively stopping the reaction at the sulfoxide stage.[5]

Oxone_Mechanism cluster_workflow General Oxone Oxidation Workflow Start Sulfide in Organic Solvent (e.g., MeOH, MeCN) Reaction Biphasic Mixture (Vigorous Stirring) Start->Reaction Oxone Oxone in Aqueous Solution Oxone->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Complete Product Purified Sulfone Workup->Product Decision_Tree Start Start: Choose Oxidation Protocol Scale Large Scale (>10g) or Cost-Sensitive? Start->Scale Byproduct Is 3-chlorobenzoic acid byproduct problematic for purification? Scale->Byproduct No Oxone Use Oxone Protocol Scale->Oxone Yes Solubility Is the substrate sensitive to water or protic solvents? Byproduct->Solubility No Byproduct->Oxone Yes Chemoselectivity Are other oxidizable groups (alkenes, ketones) present? Solubility->Chemoselectivity No mCPBA Use m-CPBA Protocol Solubility->mCPBA Yes Chemoselectivity->mCPBA No (m-CPBA is a reliable default) Chemoselectivity->Oxone Yes (Oxone is often more selective)

Sources

Method

Application Note: Stereocontrolled Routes to 4-(methylsulfonyl)cyclohexanols

Abstract & Introduction The reduction of 4-(methylsulfonyl)cyclohexanone is a pivotal transformation in the synthesis of various pharmaceutical intermediates, particularly for CCR1 antagonists and cathepsin inhibitors. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The reduction of 4-(methylsulfonyl)cyclohexanone is a pivotal transformation in the synthesis of various pharmaceutical intermediates, particularly for CCR1 antagonists and cathepsin inhibitors. The challenge lies not in the reduction itself, but in the stereochemical control of the resulting alcohol.

Depending on the reagent choice, the reaction can be steered toward either the cis-isomer (kinetic product) or the trans-isomer (thermodynamic product) . This guide provides high-fidelity protocols for both pathways, grounded in conformational analysis and validated by NMR spectroscopy.[1]

The Stereochemical Challenge

The 4-(methylsulfonyl) group is conformationally bulky (A-value


 2.5 kcal/mol). It effectively "locks" the cyclohexane ring into a chair conformation where the sulfone group occupies the equatorial  position to minimize 1,3-diaxial interactions.
  • Target A: cis-4-(methylsulfonyl)cyclohexanol

    • Hydroxyl Orientation: Axial

    • Mechanism: Kinetic Control (Steric Approach Control)

    • Reagent: L-Selectride (Lithium tri-sec-butylborohydride)[2]

  • Target B: trans-4-(methylsulfonyl)cyclohexanol

    • Hydroxyl Orientation: Equatorial

    • Mechanism: Thermodynamic Control (Product Stability Control)

    • Reagent: Sodium Borohydride (

      
      ) (with purification)
      

Mechanistic Pathway & Conformational Analysis

To achieve high diastereomeric excess (de), one must understand the hydride attack vectors.

DOT Diagram: Stereochemical Control Vectors

G Ketone 4-(methylsulfonyl) cyclohexanone (Locked Chair) EquatorialAttack Equatorial Attack (Less Hindered) Ketone->EquatorialAttack Steric Control AxialAttack Axial Attack (Torsional Strain) Ketone->AxialAttack Stability Control LSelectride L-Selectride (Bulky Hydride) LSelectride->EquatorialAttack NaBH4 NaBH4 (Small Hydride) NaBH4->AxialAttack CisProduct Cis-Isomer (Axial -OH) Kinetic Product EquatorialAttack->CisProduct TransProduct Trans-Isomer (Equatorial -OH) Thermodynamic Product AxialAttack->TransProduct

Figure 1: Mechanistic divergence based on reagent steric bulk. Bulky reagents are forced to attack from the equatorial trajectory, yielding the axial alcohol.

Experimental Protocols

Protocol A: Kinetic Reduction (Synthesis of cis-Isomer)

Objective: Synthesis of cis-4-(methylsulfonyl)cyclohexanol (>95:5 dr). Reagent: L-Selectride (1.0 M in THF). Principle: The bulky sec-butyl groups of L-Selectride prevent axial attack, forcing the hydride to approach from the equatorial face.

Materials
  • Substrate: 4-(methylsulfonyl)cyclohexanone (1.0 eq)

  • Reagent: L-Selectride (1.2 eq, 1.0 M in THF)

  • Solvent: Anhydrous THF (10 volumes)

  • Quench: 30%

    
     / 10% NaOH
    
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask and cool to -78°C under a nitrogen atmosphere.

  • Dissolution: Dissolve 4-(methylsulfonyl)cyclohexanone in anhydrous THF. Cannulate this solution into the reaction flask.

  • Addition: Add L-Selectride dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

    • Note: Fast addition leads to loss of stereoselectivity.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench (Critical):

    • Remove cooling bath.[3][4]

    • Cautiously add water (excess) to destroy hydride.

    • Add 10% NaOH solution followed by 30%

      
       (dropwise) to oxidize the organoborane byproducts. Stir for 1 hour at room temperature.
      
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[5]
    
  • Purification: Flash column chromatography (Gradient: 20%

    
     60% EtOAc in Hexanes).
    
Protocol B: Thermodynamic Reduction (Synthesis of trans-Isomer)

Objective: Synthesis of trans-4-(methylsulfonyl)cyclohexanol. Reagent: Sodium Borohydride (


).[2][3][4][6][7]
Principle:  Small hydride donors allow for axial attack (leading to the more stable equatorial alcohol), though selectivity is rarely perfect (~80:20). Recrystallization is required.
Materials
  • Substrate: 4-(methylsulfonyl)cyclohexanone (1.0 eq)

  • Reagent:

    
     (0.6 eq)
    
  • Solvent: Methanol (10 volumes)

Step-by-Step Procedure
  • Setup: Charge a round bottom flask with substrate and Methanol. Cool to 0°C.

  • Addition: Add

    
     solid in small portions over 15 minutes.
    
    • Caution: Hydrogen gas evolution. Ensure venting.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Quench: Add Saturated

    
     solution. Stir for 15 minutes.
    
  • Workup: Remove MeOH under reduced pressure. Dissolve residue in water/EtOAc. Extract with EtOAc (3x).

  • Purification (Crucial):

    • The crude will likely be an 80:20 mixture of trans:cis.

    • Recrystallization: Dissolve crude solid in minimum hot EtOAc/Ethanol and let cool slowly. The trans-isomer (equatorial OH) typically crystallizes more readily due to better packing.

Analytical Validation (NMR)

Distinguishing the isomers relies on the coupling constants (


) of the methine proton at C1 (the carbon bearing the hydroxyl group).
Comparative Data Table
Featurecis -Isomer (Kinetic)trans -Isomer (Thermodynamic)
-OH Position AxialEquatorial
H-1 Proton Position EquatorialAxial
H-1 Signal Shape Narrow Multiplet (Quintet-like)Wide Multiplet (Triplet of Triplets)
Coupling Constants (

)

Hz,

Hz

Hz
,

Hz
Chemical Shift (

)
Typically downfield (deshielded)Typically upfield (shielded)
Validation Logic
  • The "Wide" Signal Test: If the H-1 proton signal is wide (>20 Hz total width) with large splittings, you have the trans -isomer.

  • The "Narrow" Signal Test: If the H-1 proton signal is narrow (<10 Hz total width), you have the cis -isomer.

Process Workflow Diagram

Workflow Start Start: 4-(methylsulfonyl)cyclohexanone Decision Target Isomer? Start->Decision PathA Path A: Cis-Isomer (Axial OH) Decision->PathA Kinetic PathB Path B: Trans-Isomer (Equatorial OH) Decision->PathB Thermodynamic StepA1 Reagent: L-Selectride (-78°C) PathA->StepA1 StepB1 Reagent: NaBH4 (0°C) PathB->StepB1 StepA2 Oxidative Workup (NaOH/H2O2) StepA1->StepA2 Validation NMR Validation (H-1 Coupling) StepA2->Validation StepB2 Crude Isolation (Mixture ~80:20) StepB1->StepB2 StepB3 Recrystallization (EtOAc) StepB2->StepB3 StepB3->Validation

Figure 2: Decision tree for selecting the appropriate reduction protocol.

References

  • Eliel, E. L., & Ro, R. S. (1957).[8] Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Journal of the American Chemical Society, 79(22), 5992–5995. Link

  • Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride.[2] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161. Link

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2014). Introduction to Organic Laboratory Techniques. Cengage Learning. (General protocol for Borohydride reduction).
  • BenchChem. (2025).[1] Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. (Analogous NMR data for 4-substituted cyclohexanols). Link

Sources

Application

Technical Application Note: Stereochemical Inversion of 4-(Methylsulfonyl)cyclohexanol via Mitsunobu Protocol

This Application Note is designed for medicinal chemists and process development scientists requiring high-purity stereochemical inversion of 4-(methylsulfonyl)cyclohexanol. Executive Summary The inversion of 4-(methylsu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring high-purity stereochemical inversion of 4-(methylsulfonyl)cyclohexanol.

Executive Summary

The inversion of 4-(methylsulfonyl)cyclohexanol is a critical transformation in the synthesis of JAK inhibitors and metabolic disease modulators.[1] While reduction of the corresponding ketone typically yields the thermodynamic trans-isomer (diequatorial), accessing the kinetic cis-isomer (axial hydroxyl) requires stereospecific SN2 inversion.[1]

This protocol details a robust Mitsunobu condition set optimized for the polarity of the sulfone group and the steric demands of the cyclohexane ring.[1] It utilizes 4-nitrobenzoic acid (p-NBA) as the nucleophile to ensure complete inversion and facilitate the difficult separation of triphenylphosphine oxide (TPPO).[1]

Strategic Analysis & Causality

The Conformational Challenge

The 4-(methylsulfonyl) group is bulky and polar.[1] In a cyclohexane ring, it acts as a "conformation anchor," locking the ring into a chair conformation where the sulfone is equatorial to minimize A-values (steric strain).[1]

  • Starting Material (trans-isomer): Both Sulfone and Hydroxyl are equatorial .[1] This is the stable isomer.[1]

  • Target Product (cis-isomer): Sulfone is equatorial , Hydroxyl is axial .[1]

  • Reaction Vector: The Mitsunobu reaction requires backside SN2 attack.[1] To invert the trans-alcohol (equatorial C-O), the nucleophile must approach from the axial trajectory.[1] This is sterically encumbered by 1,3-diaxial hydrogens, often requiring elevated temperatures or highly acidic nucleophiles.[1]

Reagent Selection Rationale
ComponentSelectionRationale (Causality)
Nucleophile 4-Nitrobenzoic Acid (pKa ~3.[1]4)Significantly more acidic than benzoic acid (pKa ~4.2), ensuring rapid protonation of the betaine intermediate.[1] The resulting p-nitrobenzoate ester is highly crystalline and UV-active, simplifying purification and detection.[1]
Azo Reagent DIAD (Diisopropyl azodicarboxylate)Preferred over DEAD due to superior stability and slightly safer handling profile.[1] Liquid state allows precise dropwise addition.[1]
Phosphine Triphenylphosphine (PPh3) Standard, cost-effective.[1] While polymer-supported phosphines exist, PPh3 is preferred here because the p-nitrobenzoate product allows for easy chromatographic separation from TPPO.[1]
Solvent THF / DMF (9:1) The sulfone moiety decreases solubility in pure ether or toluene.[1] A small amount of DMF ensures homogeneity without complicating workup.[1]

Detailed Experimental Protocol

Reagent Table
ReagentMW ( g/mol )Equiv.Amount (Example)
4-(Methylsulfonyl)cyclohexanol 178.251.01.78 g (10 mmol)
Triphenylphosphine (PPh3) 262.291.53.93 g
4-Nitrobenzoic Acid 167.121.52.51 g
DIAD 202.211.53.03 g (2.95 mL)
THF (Anhydrous) --40 mL (0.25 M)
DMF (Anhydrous) --4-5 mL (if needed)
Step-by-Step Methodology
Phase 1: The Inversion (Esterification) [1]
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal temperature probe.

  • Solubilization: Charge the flask with 4-(methylsulfonyl)cyclohexanol (1.0 eq), Triphenylphosphine (1.5 eq), and 4-Nitrobenzoic acid (1.5 eq).

  • Solvent Addition: Add anhydrous THF (and DMF if the sulfone is not fully soluble).[1] Stir at Room Temperature (RT) for 10 minutes to ensure a homogeneous solution or fine suspension.

  • Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to 0–4 °C .

  • Activation (Critical Step): Add DIAD (1.5 eq) dropwise via syringe pump or pressure-equalizing addition funnel over 20–30 minutes .

    • Visual Cue: The solution will turn yellow/orange.[1] Ensure the temperature does not exceed 10 °C during addition to prevent side reactions (hydrazide formation).[1]

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 12–16 hours .[1]

    • Monitoring: Check TLC (50% EtOAc/Hexane).[1] The starting alcohol (stains with PMA/KMnO4) should disappear.[1] The product ester is UV active.[1]

    • Troubleshooting: If starting material remains after 16h, heat to 40 °C for 4 hours. The axial attack on the equatorial alcohol is slow.[1]

Phase 2: Workup & Purification
  • Quench: Dilute the reaction mixture with Diethyl Ether (100 mL).

    • Note: This often precipitates a significant amount of Triphenylphosphine Oxide (TPPO).[1]

  • Wash: Filter off any solids.[1][2] Wash the filtrate with Saturated NaHCO3 (2 x 50 mL) to remove unreacted p-nitrobenzoic acid.[1] Wash with Brine (50 mL).[1]

  • Drying: Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel.[1]

    • Eluent: Gradient 0% -> 40% EtOAc in Hexanes.[1]

    • Separation: The p-nitrobenzoate ester usually elutes before the TPPO and hydrazine byproducts.

    • Yield Check: Expected yield of ester: 85-92%.[1]

Phase 3: Hydrolysis (Revealing the Alcohol)
  • Dissolve the purified ester in THF/MeOH/Water (3:1:1) .

  • Add LiOH·H2O (2.0 eq).[1]

  • Stir at RT for 2–4 hours (Ester hydrolysis is rapid).

  • Concentrate to remove THF/MeOH.[1] Dilute with EtOAc, wash with water/brine.[1]

  • Dry and concentrate to yield the inverted cis-4-(methylsulfonyl)cyclohexanol .

Mechanism & Pathway Visualization

The following diagram illustrates the stereochemical inversion pathway, highlighting the specific conformational flip required.

Mitsunobu_Inversion cluster_0 Mitsunobu Cycle Start Trans-Alcohol (Equatorial OH) (Equatorial SO2Me) Activation Activated Alkoxy-Phosphonium Intermediate Start->Activation PPh3 / DIAD TS Transition State (Axial Attack by p-NBA) Activation->TS Rate Limiting Step Ester Cis-Ester (Axial O-COAr) (Equatorial SO2Me) TS->Ester Inversion (Walden) Product Cis-Alcohol (Axial OH) (Equatorial SO2Me) Ester->Product Saponification Reagents1 PPh3 + DIAD Betaine Formation Reagents2 p-Nitrobenzoic Acid Reagents3 LiOH / H2O Hydrolysis

Figure 1: Reaction pathway for the conversion of trans-4-(methylsulfonyl)cyclohexanol to the cis-isomer via Mitsunobu inversion.[1]

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl3):

    • Starting Material (trans): The proton at C4 (germinal to OH) appears as a wide multiplet (tt) at ~3.6 ppm with large coupling constants (J ~ 11 Hz) due to axial-axial coupling.[1]

    • Product (cis): The proton at C4 (germinal to OH) appears as a narrow multiplet (quintet-like) at ~4.0 ppm with small coupling constants (J ~ 3-4 Hz) due to equatorial-axial/equatorial-equatorial coupling.[1]

    • Success Criterion: Complete disappearance of the wide triplet-of-triplets signal.[1]

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of axial attack.[1]Increase temp to 40°C; Switch solvent to Toluene (higher boiling) if solubility permits; Increase reagent equivalents to 2.0.
Product Contaminated with TPPO Poor chromatographic resolution.[1][3]Perform a "precipitation wash": Dissolve crude in minimal ether, add hexanes until cloudy, chill to -20°C. TPPO crystallizes out.[1]
Hydrazine Byproduct in NMR Incomplete separation of reduced DIAD.[1]The hydrazine (DIAD-H2) is less polar than the alcohol but close to the ester.[1] Ensure rigorous washing with NaHCO3 and careful column gradient.[1]

References

  • Mitsunobu, O. (1981).[1][4] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1-28.[1][4] [1]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[1][5] "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol." Organic Syntheses, 73, 110.[1][5]

  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1] [1]

  • Hughes, D. L. (1992).[1] "The Mitsunobu Reaction."[1][4][5][6][7][8] Organic Reactions, 42, 335-656.[1] [1]

Sources

Method

The Strategic Utility of 4-(Methylsulfonyl)cyclohexanol in Modern Pharmaceutical Synthesis

Introduction: Beyond a Simple Building Block In the landscape of pharmaceutical development, the selection of appropriate intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate phy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the landscape of pharmaceutical development, the selection of appropriate intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate physicochemical properties of the active pharmaceutical ingredient (API). 4-(Methylsulfonyl)cyclohexanol, a seemingly unassuming bifunctional molecule, has emerged as a strategic building block, particularly in the synthesis of complex heterocyclic compounds targeting a range of therapeutic areas. Its unique combination of a reactive hydroxyl group, a conformationally defined cyclohexyl scaffold, and a polar, metabolically stable sulfonyl moiety provides medicinal chemists with a powerful tool to modulate solubility, metabolic stability, and target engagement.

This technical guide provides an in-depth exploration of 4-(methylsulfonyl)cyclohexanol as a pharmaceutical intermediate. We will delve into its synthesis, its application in the construction of key pharmaceutical cores, and the analytical methodologies required for its quality control. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both practical guidance and a deeper understanding of the chemical principles that underpin its utility.

The Sulfonyl Group: A Key Modulator of Drug-Like Properties

The methylsulfonyl group is a cornerstone of modern medicinal chemistry, prized for its ability to fine-tune the properties of a drug candidate.[1] Its strong electron-withdrawing nature and capacity for hydrogen bonding can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1]

Key Attributes Imparted by the Methylsulfonyl Moiety:

PropertyImpact on Drug CandidateRationale
Solubility Generally increases aqueous solubility.The polar sulfonyl group can engage in hydrogen bonding with water molecules, disrupting the crystal lattice and improving solvation.
Metabolic Stability Enhances resistance to oxidative metabolism.The sulfur atom is in its highest oxidation state, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes.
Lipophilicity Reduces overall lipophilicity (logP).The polar nature of the sulfonyl group counteracts the lipophilicity of hydrocarbon scaffolds.
Target Binding Can act as a hydrogen bond acceptor.The oxygen atoms of the sulfonyl group can form crucial hydrogen bonds with amino acid residues in the target protein's binding pocket.

Synthesis of 4-(Methylsulfonyl)cyclohexanol: A Multi-step Approach

The synthesis of 4-(methylsulfonyl)cyclohexanol is a multi-step process that begins with a commercially available starting material, 4-(methylthio)cyclohexanone. The overall synthetic workflow involves reduction of the ketone, followed by oxidation of the sulfide to the desired sulfone.

Synthesis_Workflow A 4-(Methylthio)cyclohexanone B 4-(Methylthio)cyclohexanol A->B  Reduction (e.g., NaBH4)   C 4-(Methylsulfonyl)cyclohexanol B->C  Oxidation (e.g., m-CPBA)  

Caption: Synthetic workflow for 4-(methylsulfonyl)cyclohexanol.

Protocol 1: Synthesis of 4-(Methylthio)cyclohexanol

This protocol details the reduction of 4-(methylthio)cyclohexanone to 4-(methylthio)cyclohexanol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Materials:

  • 4-(Methylthio)cyclohexanone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-(methylthio)cyclohexanone in 100 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of deionized water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 4-(methylthio)cyclohexanol as a colorless oil.

Protocol 2: Synthesis of 4-(Methylsulfonyl)cyclohexanol

This protocol describes the oxidation of the intermediate sulfide to the final sulfone product using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for this purpose.[2][3]

Materials:

  • 4-(Methylthio)cyclohexanol

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, dissolve 8.0 g of 4-(methylthio)cyclohexanol in 200 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 15.0 g of m-CPBA in 100 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of the sulfide over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and deionized water (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 4-(methylsulfonyl)cyclohexanol.

Application in the Synthesis of a JAK Inhibitor Core Structure

Janus kinase (JAK) inhibitors are a class of targeted therapies that have shown significant efficacy in the treatment of autoimmune diseases and certain cancers.[4] A key structural motif in some JAK inhibitors is a complex heterocyclic core. 4-(Methylsulfonyl)cyclohexanol can serve as a precursor to a key ketone intermediate, 4-(methylsulfonyl)cyclohexanone, which can then be utilized in the construction of such cores. As a representative example, we will outline a plausible synthetic route towards an intermediate relevant to the synthesis of Delgocitinib, a pan-JAK inhibitor.[4][5][6][7]

JAK_Inhibitor_Synthesis A 4-(Methylsulfonyl)cyclohexanol B 4-(Methylsulfonyl)cyclohexanone A->B  Oxidation (e.g., PCC)   D Key Spirocyclic Intermediate B->D  Multi-step sequence (e.g., Nucleophilic addition, Cyclization) C Pyrimidine Derivative C->D E Delgocitinib Core D->E  Further Functionalization  

Caption: Application of 4-(methylsulfonyl)cyclohexanol in JAK inhibitor synthesis.

Protocol 3: Oxidation to 4-(Methylsulfonyl)cyclohexanone

The hydroxyl group of 4-(methylsulfonyl)cyclohexanol can be oxidized to the corresponding ketone using a variety of oxidizing agents. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation.[8]

Materials:

  • 4-(Methylsulfonyl)cyclohexanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or diatomaceous earth

  • Round-bottom flask

  • Magnetic stirrer

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, suspend 10.0 g of pyridinium chlorochromate and 10.0 g of silica gel in 100 mL of anhydrous dichloromethane.

  • To this stirred suspension, add a solution of 5.0 g of 4-(methylsulfonyl)cyclohexanol in 50 mL of anhydrous dichloromethane in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of Celatom® in a sintered glass funnel.

  • Wash the filter cake thoroughly with diethyl ether (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 4-(methylsulfonyl)cyclohexanone.

  • The product can be further purified by flash chromatography on silica gel if necessary.

Conceptual Application: The Mitsunobu Reaction

A powerful method for introducing nitrogen nucleophiles at a chiral center with inversion of stereochemistry is the Mitsunobu reaction.[9][10][11] In a hypothetical scenario, if a chiral synthesis of a specific enantiomer of 4-(methylsulfonyl)cyclohexanol were achieved, it could be coupled with a nitrogen-containing heterocycle (such as a pyrimidine derivative) via a Mitsunobu reaction to form a key C-N bond, a common feature in many kinase inhibitors.

Mitsunobu_Reaction A Chiral 4-(Methylsulfonyl)cyclohexanol D Key C-N Bond Formation (Inversion of Stereochemistry) A->D B Pyrimidine Nucleophile (Nu-H) B->D C PPh3, DEAD/DIAD C->D

Caption: Conceptual Mitsunobu reaction with 4-(methylsulfonyl)cyclohexanol.

This reaction would typically involve treating the alcohol with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the presence of the pyrimidine nucleophile. The reaction proceeds through an alkoxyphosphonium salt, which is then displaced by the nucleophile in an Sₙ2 fashion, resulting in the desired product with inverted stereochemistry at the carbon bearing the original hydroxyl group.

Quality Control and Analytical Methods

Rigorous quality control of pharmaceutical intermediates is essential to ensure the purity and safety of the final API. A combination of chromatographic and spectroscopic techniques is employed to characterize 4-(methylsulfonyl)cyclohexanol and its derivatives.

Analytical Techniques for Quality Control:

TechniquePurposeTypical Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A reversed-phase C18 column with a mobile phase of acetonitrile/water gradient is commonly used. Detection is typically by UV at a low wavelength (e.g., 210 nm) or by a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) due to the weak chromophore.[12][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and residual solvents.A capillary column (e.g., DB-5ms) with a temperature gradient program is suitable. The mass spectrometer provides structural information for impurity identification.[15][16][17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.¹H NMR will show characteristic signals for the cyclohexyl protons, the methyl group of the sulfonyl moiety, and the proton attached to the carbon bearing the hydroxyl group. ¹³C NMR will confirm the number of unique carbon atoms.[19][20][21][22]
Infrared (IR) Spectroscopy Identification of functional groups.A strong, broad absorption band around 3300-3500 cm⁻¹ indicates the O-H stretch of the alcohol. Strong absorptions around 1300 cm⁻¹ and 1130 cm⁻¹ are characteristic of the asymmetric and symmetric S=O stretching of the sulfone group, respectively.[23]

Conclusion

4-(Methylsulfonyl)cyclohexanol is a versatile and valuable intermediate in pharmaceutical synthesis. Its strategic incorporation into drug candidates can favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The synthetic routes to this intermediate are well-defined, and its subsequent functionalization, particularly through oxidation to the ketone or stereoinvertive C-N bond formation, opens avenues to complex and medicinally relevant scaffolds. The analytical methods outlined provide a robust framework for ensuring the quality and purity of this important building block, thereby contributing to the development of safe and effective new medicines.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15).
  • Google Patents. (n.d.). WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
  • (DOC)
  • MDPI. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Walsh Medical Media. (2011, August 24).
  • Google Patents. (n.d.).
  • New Food Magazine. (2017, April 19).
  • ResearchGate. (2024, April 11). (PDF) Mechanochemical Mitsunobu Reactions.
  • YouTube. (2020, December 15).
  • ResearchGate. (n.d.). Oxidation of cyclohexane with meta-chloroperoxybeanzoic acid (MCPBA)
  • ResearchGate. (2025, August 6). (PDF) Synthesis of Delgocitinib.
  • SIELC Technologies. (n.d.). HPLC Determination of Divinyl Sulfone on Primesep 100 Column.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • MDPI. (n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook.
  • ChemicalBook. (n.d.). Cyclohexanol(108-93-0) 1H NMR spectrum.
  • YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene.
  • Omicsonline.org. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Chegg.com. (2020, July 27). Solved IR and 1H NMR of cyclohexanol: LOD D 4000 3000 2000.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid.
  • MDPI. (2025, May 22). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
  • TU Delft Research Portal. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±).
  • Benchchem. (n.d.). Delgocitinib: A Technical Guide to its Molecular Structure, Chemical Synthesis, and Mechanism of Action.
  • SciRP.org. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.). Selective oxidation of cyclohexanol to cyclohexanone in the ionic liquid 1-octyl-3-methylimidazolium chloride.
  • Chemistry Stack Exchange. (2015, October 27).
  • ResearchGate. (n.d.).
  • ChemicalBook. (2023, December 26). Synthesis of Delgocitinib.
  • Energy & Fuels. (2017, May 12).
  • Drawell. (n.d.).
  • Homework.Study.com. (n.d.).
  • YouTube. (2023, July 29). Delgocitinib – Mechanism of Action and Synthesis.
  • SSpharma India. (n.d.).
  • MDPI. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: 4-(methylsulfonyl)cyclohexanol Isomer Separation

The following guide is designed for the Technical Support Center of a specialized chemical reagent supplier. It addresses the separation, identification, and handling of cis- and trans-4-(methylsulfonyl)cyclohexanol isom...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for the Technical Support Center of a specialized chemical reagent supplier. It addresses the separation, identification, and handling of cis- and trans-4-(methylsulfonyl)cyclohexanol isomers.

Document ID: TS-ORG-4MSC-001 Topic: Purification, Identification, and Stereochemical Assignment of 4-(methylsulfonyl)cyclohexanol Audience: Medicinal Chemists, Process Development Scientists

Core Technical Overview

The separation of cis- and trans-4-(methylsulfonyl)cyclohexanol is a critical step in the synthesis of JAK inhibitors (e.g., Oclacitinib intermediates) and other bioactive scaffolds. The methylsulfonyl group (-SO₂Me) is a bulky substituent (A-value ~2.5 kcal/mol) that effectively "locks" the cyclohexane ring into a chair conformation where the sulfonyl group occupies the equatorial position to minimize 1,3-diaxial interactions.

This conformational lock simplifies the stereochemistry to two distinct isomers:

  • Trans-Isomer (Thermodynamic): Both -SO₂Me and -OH are equatorial .

  • Cis-Isomer (Kinetic): -SO₂Me is equatorial , but -OH is axial .

Because these isomers differ significantly in molecular symmetry and hydroxyl accessibility, they can be separated using standard physicochemical methods.

Troubleshooting & FAQ: Separation Protocols
Q1: I have a crude mixture from the NaBH₄ reduction of 4-(methylsulfonyl)cyclohexanone. How do I separate the isomers?

Recommendation: The reduction of 4-substituted cyclohexanones with Sodium Borohydride (NaBH₄) typically yields a mixture favoring the trans-alcohol (equatorial OH) due to the small hydride attacking from the axial trajectory. However, mixtures of 3:1 to 4:1 (trans:cis) are common.

Method A: Flash Column Chromatography (Recommended for <10g scale) The isomers have distinct retention factors (Rf) on silica gel due to the difference in steric accessibility of the hydroxyl group.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate (EtOAc) in Hexanes or Dichloromethane (DCM) / Methanol .

    • Start: 30% EtOAc in Hexanes.

    • Gradient: Ramp to 100% EtOAc, then 5% MeOH in EtOAc if needed.

  • Elution Order:

    • Cis-Isomer (Axial OH): Elutes FIRST (Higher Rf). The axial hydroxyl is sterically crowded by the axial protons at C3/C5, reducing its binding interaction with the silica stationary phase.

    • Trans-Isomer (Equatorial OH): Elutes SECOND (Lower Rf). The equatorial hydroxyl is fully exposed and binds more strongly to the silica.

Method B: Fractional Recrystallization (Recommended for >10g scale) The trans-isomer is significantly more symmetrical and crystalline.

  • Solvent System: Hot Ethyl Acetate or Ethanol .

  • Protocol: Dissolve the crude mixture in the minimum amount of boiling solvent. Allow to cool slowly to room temperature, then to 0°C.

  • Result: The trans-isomer will preferentially crystallize out as a white solid. The mother liquor will be enriched in the cis-isomer (which may remain an oil or low-melting solid).

Q2: How do I definitively confirm which isomer I have using NMR?

Recommendation: ¹H NMR is the gold standard for assignment. You must focus on the methine proton at C1 (the proton attached to the same carbon as the hydroxyl group).

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial OH)
Conformation OH is Equatorial; H is Axial OH is Axial; H is Equatorial
Signal Shape Triplet of Triplets (tt) Quintet / Broad Singlet
Coupling (J) Large axial-axial coupling (J ≈ 10–12 Hz ) + Small axial-equatorial coupling (J ≈ 4 Hz)Small equatorial-equatorial/axial coupling (J ≈ 3–5 Hz )
Chemical Shift Typically 3.5 – 3.7 ppm Typically 3.9 – 4.1 ppm (Deshielded)

Note: The large coupling constant (10-12 Hz) in the trans-isomer is diagnostic of an axial proton, confirming the equatorial orientation of the hydroxyl group.

Q3: Can I synthesize the cis-isomer selectively?

Recommendation: Yes. If you require the cis-isomer (axial OH), avoid NaBH₄. Instead, use a bulky hydride reducing agent that is forced to attack from the less hindered equatorial face.

  • Reagent: L-Selectride® (Lithium tri-sec-butylborohydride) or LS-Selectride .

  • Conditions: THF, -78°C.

  • Mechanism: The bulky borohydride cannot fit into the axial attack trajectory. It attacks equatorially, forcing the oxygen into the axial position.

  • Selectivity: Typically >90% cis-selectivity.[1]

Visual Workflow: Purification Decision Tree

SeparationWorkflow Start Crude Reaction Mixture (Reduction of Ketone) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale Analytical/Small Prep LargeScale > 10 Grams ScaleCheck->LargeScale Process Scale Chromatography Flash Chromatography (Silica Gel) SmallScale->Chromatography Crystallization Recrystallization (Hot EtOAc or EtOH) LargeScale->Crystallization Fraction1 Fraction 1 (High Rf) CIS-Isomer (Axial OH) (Oil or Low MP Solid) Chromatography->Fraction1 Elutes First Fraction2 Fraction 2 (Low Rf) TRANS-Isomer (Eq OH) (Crystalline Solid) Chromatography->Fraction2 Elutes Second CrystSolid Precipitate Pure TRANS-Isomer Crystallization->CrystSolid Filtration CrystLiq Mother Liquor Enriched CIS-Isomer Crystallization->CrystLiq Filtrate CrystLiq->Chromatography If Cis required (Purify Filtrate)

Figure 1: Decision matrix for the purification of 4-(methylsulfonyl)cyclohexanol isomers based on scale and target isomer.

Comparative Data Table

The following data summarizes the physicochemical distinctions between the two isomers.

PropertyTrans-4-(methylsulfonyl)cyclohexanol Cis-4-(methylsulfonyl)cyclohexanol
Thermodynamic Stability More Stable (Diequatorial)Less Stable (Axial OH)
Physical State White Crystalline SolidColorless Oil or Waxy Solid
Melting Point High (~160–170°C, varies by purity)Low / Indistinct
TLC Polarity (Silica) More Polar (Lower Rf)Less Polar (Higher Rf)
H1 NMR Signal tt (J ~11, 4 Hz)quint (J ~3-5 Hz)
Major Product via NaBH₄ / LiAlH₄ ReductionL-Selectride® Reduction
References
  • Pfizer Inc. (2015). Pyrrolopyrimidines as Janus Kinase Inhibitors (Oclacitinib Intermediate Synthesis). WO Patent 2015/157483. Retrieved from .

  • Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Journal of the American Chemical Society, 79(22), 5992–5994.
  • Creyghton, E. J., et al. (1995).[2] Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA.[1][2][3] Chemical Communications.[2] (Demonstrates the stereochemical outcomes of bulky vs small reducing agents).

  • Sigma-Aldrich. (n.d.). 4-Methylcyclohexanol Isomer Mixture Properties. Retrieved from .

Sources

Optimization

Technical Support Center: Purification of Sulfone-Containing Alcohols

Status: Operational Ticket ID: SULF-OH-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary Purifying sulfone-containing alcohols presents a "double-edged" polarity challen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SULF-OH-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying sulfone-containing alcohols presents a "double-edged" polarity challenge.[1] The sulfone group (


) acts as a strong hydrogen bond acceptor and dipole, while the hydroxyl group (

) acts as both a donor and acceptor. This combination often leads to poor solubility in non-polar mobile phases, severe tailing on silica gel due to silanol interactions, and co-elution with oxidation byproducts like sulfoxides.

This guide provides field-tested protocols to overcome these specific physicochemical hurdles, moving beyond standard "EtOAc/Hexane" defaults to advanced solvent engineering and stationary phase selection.

Part 1: Method Development & Solvent Engineering
Q1: My sulfone-alcohol is streaking/tailing badly on TLC and the column. How do I fix this?

Diagnosis: Tailing is typically caused by the hydroxyl group hydrogen-bonding with acidic silanols on the silica surface, compounded by the sulfone's high dipole moment. Solution: You must disrupt these secondary interactions using a "modifier" or a more selective solvent system.

  • Protocol A: The "Toluene Effect" (Highly Recommended) Replace standard Hexane/Ethyl Acetate systems with Toluene/Acetone . Toluene participates in

    
     interactions with the sulfone (if aromatic) and provides orthogonal selectivity to alkanes. Acetone is a strong dipole solvent that suppresses tailing better than EtOAc for sulfones.
    
    • Starting Point: 4:1 Toluene:Acetone.

  • Protocol B: The "DCM/MeOH" Trap DCM/MeOH is often used for polar compounds but risks dissolving silica if MeOH > 10%, leading to white precipitate in fractions.

    • Correction: If you must use DCM, limit MeOH to 5-8%. If more polarity is needed, switch to DCM/Acetonitrile (ACN) . ACN has a lower viscosity and different selectivity, often sharpening peaks for sulfones.

Q2: My compound is insoluble in the mobile phase. Can I liquid load with DCM?

Technical Insight: Sulfone alcohols are often crystalline solids with poor solubility in non-polar solvents. Liquid loading in a strong solvent (like pure DCM or DMSO) causes "band broadening" because the compound precipitates as soon as it hits the mobile phase, or travels too fast in the initial plug. Corrective Action: Use Dry Loading .

  • Dissolve crude material in minimal MeOH or DCM.

  • Add silica gel (ratio 1:3 crude:silica by weight).

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder on top of the packed column (or in a solid load cartridge).

    • Why this works: It physically restricts the injection band width, forcing the compound to interact with the stationary phase immediately upon elution.

Part 2: Troubleshooting Separation Issues
Q3: I cannot separate my sulfone product from the sulfoxide impurity. They co-elute.

Context: Sulfones are often made by oxidizing sulfides.[2] The intermediate sulfoxide (


) is a common impurity.
Strategy:  Leverage the "Polarity Inversion."
  • Standard Phase (Silica): Sulfones are generally less polar than sulfoxides (sulfoxides have a highly polarized S-O bond with significant ionic character). The sulfone should elute first.

    • Fix: If they co-elute, your solvent is likely too strong. Reduce polarity by 50% (e.g., go from 50% EtOAc to 25% EtOAc) to maximize interaction time with the silica.

  • Reverse Phase (C18): If silica fails, switch to C18. The elution order often reverses or spacing increases significantly because C18 relies on hydrophobicity. The sulfone (more oxidized, slightly more soluble in water than sulfide) will behave distinctly from the sulfoxide depending on the organic modifier (MeOH vs ACN).

Q4: I see a white precipitate in my collected fractions. Is it product?

Diagnosis: If you used High-MeOH (>10%) in DCM, this is likely dissolved silica gel that has precipitated upon evaporation. Verification:

  • Redissolve the solid in DCM.

  • If it leaves a gritty, insoluble residue, it is silica. Prevention: Never exceed 10% MeOH on standard silica. Use Amine-functionalized silica or switch to DCM/Isopropanol (IPA) if high polarity is required without dissolving the matrix.

Part 3: Visualization & Data
Decision Logic: Solvent System Selection

SolventSelection Start Start: Sulfone-Alcohol Purification SolubilityCheck Is crude soluble in 10% EtOAc/Hexane? Start->SolubilityCheck TLC_Check Check TLC Separation (Delta Rf > 0.15?) SolubilityCheck->TLC_Check Yes (Liquid Load) DryLoad Action: Dry Load on Silica (1:3 Ratio) SolubilityCheck->DryLoad No (Precipitates) Standard Run: Hexane/EtOAc Gradient 0-60% TLC_Check->Standard Yes Tailing Issue: H-Bonding Tailing TLC_Check->Tailing No (Streaking) CoElution Issue: Sulfoxide Co-elution TLC_Check->CoElution No (Overlap) DryLoad->TLC_Check TolueneSystem Switch to: Toluene / Acetone (4:1) Tailing->TolueneSystem SelectivityChange Switch to: DCM / Acetonitrile or Reverse Phase (C18) CoElution->SelectivityChange

Figure 1: Decision tree for selecting the optimal loading technique and solvent system based on solubility and TLC behavior.

Comparative Solvent Strength & Selectivity
Solvent SystemPolaritySelectivity ProfileBest For
Hexane / EtOAc Low - MedGeneral PurposeSimple sulfones with lipophilic chains.
DCM / MeOH HighStrong Dipole + H-BondingHighly polar sulfone-diols. Warning: Silica dissolution risk.
Toluene / Acetone Med

Interaction + Dipole
Aromatic sulfones. Excellent for separating sulfone/sulfoxide mixtures.
DCM / Acetonitrile Med - HighDipole-Dipole"Sticky" alcohols that tail in MeOH. Sharper peak shapes.
Part 4: Alternative Purification Strategies

Q5: Chromatography is failing. Are there non-chromatographic options? Answer: Yes. Sulfones are notoriously crystalline due to their high symmetry and polarity.

  • Recrystallization: This is often superior to chromatography for sulfones.[1]

    • Solvent A:Ethanol (Hot) . Sulfones often dissolve in boiling EtOH and crystallize upon cooling, while oily impurities (sulfides) remain in the mother liquor.

    • Solvent B:Toluene/Hexane .[3][4] Dissolve in minimum hot toluene, then add hexane dropwise until cloudy. Cool slowly.

References
  • Biotage. (2023).[4] Using TLC to Scout Flash Chromatography Solvents. (Discusses Toluene/Acetone selectivity for polar/aromatic compounds).

  • University of Rochester, Dept. of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.[3][5][6] (Guidance on Toluene systems and DCM/MeOH silica dissolution risks).

  • BenchChem. (2025).[1][7] Purification of Sulfoxides from Sulfone Byproducts.[1] (differentiation of sulfone/sulfoxide polarity).[1][2]

  • Organic Chemistry Portal. (n.d.). Sulfone Synthesis and Properties.[2][8] (General chemical properties affecting purification).[3][4][9][10]

  • University of York. (n.d.). Single-solvent Recrystallisation Protocols. (Standard protocols applicable to crystalline sulfones).

Sources

Troubleshooting

Improving yield in the oxidation of 4-(methylthio)cyclohexanol

Technical Support Center: Oxidation of 4-(Methylthio)cyclohexanol Case ID: OX-4MTC-YIELD-OPT Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidation of 4-(Methylthio)cyclohexanol

Case ID: OX-4MTC-YIELD-OPT Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Dual-Reactivity Challenge

Welcome to the technical support hub for 4-(methylthio)cyclohexanol . Improving yield with this substrate requires a precise definition of your target because the molecule contains two oxidizable functional groups with competing reactivities:

  • The Sulfide (-SMe): Highly nucleophilic, easily oxidized to sulfoxide (-S(=O)Me) and sulfone (-SO₂Me).

  • The Alcohol (-OH): Secondary alcohol, oxidizable to the ketone (cyclohexanone).

Crucial Decision Point:

  • Path A (S-Oxidation): You want 4-(methylsulfonyl)cyclohexanol . Challenge: Driving the reaction to completion without dehydrating the alcohol.

  • Path B (O-Oxidation): You want 4-(methylthio)cyclohexanone . Challenge: Oxidizing the alcohol while leaving the sulfur untouched (Chemoselectivity).

Interactive Troubleshooting Workflows

Workflow A: Target is 4-(methylsulfonyl)cyclohexanol (Sulfone)

The most common pharmaceutical building block pathway.

Core Protocol: Oxone® (Potassium peroxymonosulfate) Oxidation.[1] Standard Yield: 85-95% (Optimized).

Q1: "My reaction stalls at the sulfoxide (mon-oxidation) or conversion is slow."

  • Root Cause: Phase Transfer Limitation. 4-(methylthio)cyclohexanol is lipophilic, while Oxone is a water-soluble salt. If you use only water, the reaction occurs only at the interface.

  • The Fix:

    • Solvent System: Switch to a 1:1 mixture of MeOH/Water or THF/Water . The substrate must be solubilized.

    • Catalysis: If using a biphasic system (e.g., EtOAc/Water), add 5 mol% TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst.

Q2: "I see elimination products (alkenes) or low yield after workup."

  • Root Cause: Acidity of Oxone. Commercial Oxone is acidic (pH ~2-3). This can cause acid-catalyzed dehydration of the secondary alcohol to form 4-(methylthio)cyclohexene.

  • The Fix: Buffer the reaction. Add solid NaHCO₃ (3-4 equivalents) to the reaction mixture before adding the Oxone. Keep pH neutral.

Q3: "My product is water-soluble and I'm losing it during extraction."

  • Root Cause: Sulfones are much more polar than sulfides. 4-(methylsulfonyl)cyclohexanol has significant water solubility.

  • The Fix:

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.

    • Solvent Choice: Use n-Butanol or Chloroform for extraction rather than Diethyl Ether or Hexanes. Continuous liquid-liquid extraction may be required for large scales.

Workflow B: Target is 4-(methylthio)cyclohexanone (Ketone)

The "Expert Mode" challenge: Chemoselective oxidation.

Core Protocol: Swern Oxidation (DMSO/Oxalyl Chloride) or IBX. Standard Yield: 70-85% (Chemoselectivity dependent).

Q1: "I am getting sulfoxides/sulfones instead of the ketone."

  • Root Cause: Sulfide Interference. In standard acidic oxidations (Jones, Chromic acid), sulfur oxidizes faster than the alcohol. Even in Swern, if the temperature rises above -60°C, the sulfide attacks the activated DMSO species.

  • The Fix:

    • Strict Temperature Control: You must keep the internal temperature below -78°C during the addition of the alcohol.

    • Reagent Switch: If Swern fails, switch to IBX (2-Iodoxybenzoic acid) in DMSO/EtOAc. IBX is kinetically slower at oxidizing sulfides than alcohols, offering superior chemoselectivity at room temperature.

Q2: "I see a Pummerer rearrangement byproduct."

  • Root Cause: The activated sulfonium intermediate (from the substrate's sulfur reacting with the Swern reagent) undergoes rearrangement.

  • The Fix: Reduce the activation time of the DMSO/Oxalyl Chloride complex. Add the alcohol immediately after the 15-minute activation period.[2] Ensure an excess of base (Triethylamine or DIPEA) is added while still at -78°C to quench the reaction rapidly.

Strategic Visualization: Reaction Pathways

The following diagram maps the divergent pathways and the specific reagents required to maximize yield for each target.

OxidationPathways Start 4-(methylthio) cyclohexanol Sulfoxide 4-(methylsulfinyl) cyclohexanol Start->Sulfoxide NaIO4 (1.0 eq) 0°C, MeOH/H2O (Selective S-Ox) Sulfone TARGET A: 4-(methylsulfonyl) cyclohexanol Start->Sulfone Oxone (2.5 eq) Buffered (NaHCO3) MeOH/H2O Ketone TARGET B: 4-(methylthio) cyclohexanone Start->Ketone Swern (-78°C) or IBX (RT) (Selective O-Ox) Sulfoxide->Sulfone Oxone (excess) or H2O2/Tungstate Fail Sulfoxide/Sulfone Mix Ketone->Fail Over-oxidation (If Temp > -60°C)

Caption: Divergent oxidation pathways for 4-(methylthio)cyclohexanol. Green path = S-oxidation (Sulfone); Red path = O-oxidation (Ketone).

Quantitative Data: Reagent Selection Matrix

Use this table to select the correct oxidant based on your yield and selectivity requirements.

Target ProductRecommended ReagentSolvent SystemTypical YieldCritical Parameter
Sulfone (-SO₂Me)Oxone® + NaHCO₃MeOH / H₂O (1:1)92-98%Buffer pH to prevent elimination; Ensure solubility.
Sulfone (-SO₂Me)H₂O₂ + Na₂WO₄ (Cat.)Water (Phase Transfer)85-90%Requires acidic conditions; slower than Oxone.
Ketone (=O)Swern (DMSO/COCl₂)CH₂Cl₂75-85%Temp < -78°C is mandatory to save the sulfide.
Ketone (=O)IBX DMSO / EtOAc80-90%Excellent chemoselectivity; non-cryogenic.
Sulfoxide (-SOMe)NaIO4 MeOH / H₂O90-95%Stoichiometry control (1.05 eq) is vital to stop here.

Detailed Protocol: High-Yield Sulfone Synthesis

Objective: Synthesis of 4-(methylsulfonyl)cyclohexanol from 4-(methylthio)cyclohexanol. Scale: 10 mmol basis.

  • Preparation: Dissolve 1.46 g (10 mmol) of 4-(methylthio)cyclohexanol in 30 mL of Methanol .

  • Buffering: Add 30 mL of water, followed by 2.52 g (30 mmol) of solid NaHCO₃ . Note: The mixture may be heterogeneous.

  • Oxidant Addition: Cool to 0°C. Slowly add 9.2 g (15 mmol, 1.5 eq active oxidant) of Oxone® in portions over 20 minutes.

    • Why? Controlling the addition rate manages the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane). The sulfide spot should disappear, passing through a sulfoxide intermediate to the polar sulfone spot at the baseline.

  • Workup (Critical for Yield):

    • Filter off the white salts (potassium sulfate). Rinse the cake with EtOAc.

    • Concentrate the filtrate to remove Methanol (do not distill to dryness, just remove bulk alcohol).

    • Saturate the remaining aqueous phase with NaCl .

    • Extract with EtOAc (3 x 50 mL) or CHCl₃ .

    • Dry over MgSO₄ and concentrate.[3][4]

  • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.

References

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[5] Synthesis, 1981(03), 165-185.

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope, Selectivity, and Mechanism.[2][6][7] The Journal of Organic Chemistry, 27(1), 282-284.

  • Frigerio, M., & Santagostino, M. (1994). A mild oxidizing reagent for alcohols and 1,2-diols: o-iodoxybenzoic acid (IBX) in DMSO. Tetrahedron Letters, 35(43), 8019-8022.

Sources

Optimization

Crystallization techniques for separating diastereomers of sulfonyl cyclohexanols

Status: Operational Ticket ID: #CRYST-DIAS-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Subject: Optimization of Crystallization Protocols for Diastereomeric Sulfonyl Cyclohexanol...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CRYST-DIAS-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Subject: Optimization of Crystallization Protocols for Diastereomeric Sulfonyl Cyclohexanols

Introduction & Scope

Welcome to the Solid-State Chemistry Support Hub. You are likely accessing this guide because you are facing challenges in separating cis- and trans- diastereomers of sulfonyl cyclohexanol derivatives. Unlike enantiomers, which require chiral resolving agents, your diastereomers have distinct internal energies and packing efficiencies.[1] However, the conformational flexibility of the cyclohexane ring (chair/boat flips) and the amphiphilic nature of the sulfonyl (polar) and cyclohexyl (lipophilic) moieties often lead to oiling out (Liquid-Liquid Phase Separation - LLPS) rather than clean nucleation.

This guide prioritizes thermodynamic control to maximize yield and diastereomeric excess (de).

Core Protocol: Differential Solubility Screening

The Objective: Identify a solvent system where the solubility ratio (


) is maximized, not just where the compound is soluble.
Step-by-Step Screening Workflow
  • Gravimetric Solubility Assessment:

    • Prepare slurries of the pure diastereomers (if available from small-scale chromatography) in 5-10 diverse solvents.

    • Key Solvents to Screen:

      • H-Bond Donors: Methanol, Ethanol (Interacts with Sulfonyl oxygens).

      • H-Bond Acceptors: Acetone, Ethyl Acetate (Interacts with Hydroxyl proton).

      • Non-Polar: Toluene, Heptane (Drives packing of the cyclohexyl ring).

  • The "Rule of 3" for Temperature:

    • Measure solubility at

      
       (5°C), 
      
      
      
      (25°C), and
      
      
      (50°C).
    • Target: You want a solvent where the "undesired" isomer has a flat solubility curve (low temperature dependence) and the "desired" isomer has a steep curve.

Data Analysis: Solvent Class Efficiency
Solvent ClassInteraction MechanismRisk FactorSuitability for Sulfonyl Cyclohexanols
Alcohols (MeOH, EtOH) Strong H-bonding with Sulfonyl group.Solvates both isomers too well; low recovery.[2]Medium. Good as a co-solvent.
Ethers (MTBE, THF) Weak H-bonding.Peroxide formation; high solubility.Low. Often leads to oiling out.[3]
Esters (EtOAc, IPAc) Moderate polarity; accepts H-bond from -OH.Hydrolysis at high T; moderate selectivity.High. Excellent for "dumping" non-polar impurities.
Hydrocarbons (Heptane) Van der Waals only.Insoluble; "Oiling out" promoter.High (as Anti-solvent). Critical for yield.
Process Control: Avoiding the "Oiling Out" Trap

Sulfonyl cyclohexanols are notorious for Liquid-Liquid Phase Separation (LLPS) . This occurs when the solution enters a metastable region where it is thermodynamically more favorable to form an amorphous oil droplet than a crystal lattice.

The Mechanism of Failure

The sulfonyl group is highly polar, while the cyclohexyl ring is lipophilic. In semi-polar solvents, the molecules may aggregate into disordered clusters (oils) before organizing into a lattice.

Visualizing the Stability Zone:

PhaseDiagram Stable Stable Zone (Undersaturated) MSZW Metastable Zone Width (MSZW) (Ideal Growth Region) Stable->MSZW Cooling LLPS LLPS / Oiling Out Zone (High Supersaturation) MSZW->LLPS Rapid Cooling / High Impurity Load Nucleation Spontaneous Nucleation (Uncontrolled) MSZW->Nucleation Slow Cooling (Ideal) LLPS->Nucleation Slow Solidification (Impure)

Caption: Phase diagram illustrating the danger of rapid cooling. Entering the LLPS zone traps impurities in oil droplets, preventing diastereomeric purification.

Troubleshooting Guide (FAQ)

Q1: My solution turns cloudy/milky at 40°C, but no crystals form. When I stop stirring, it settles into a sticky oil.

  • Diagnosis: You have hit the LLPS boundary. The "cloudiness" is actually microscopic oil droplets, not crystals.

  • Corrective Action:

    • Re-heat until the solution is clear (monophasic).

    • Seed Loading: Add 0.5 - 1.0 wt% of pure seed crystals of the desired diastereomer at 2-3°C above the cloud point.

    • Isothermal Aging: Hold the temperature constant after seeding for 2-4 hours. This allows the seeds to grow by consuming the supersaturation, preventing the concentration from reaching the oiling-out limit.

Q2: I am getting crystals, but the diastereomeric excess (de) is stuck at 80%, even after recrystallization.

  • Diagnosis: Inclusion of the wrong diastereomer or "Eutectic Entrapment."

  • Corrective Action:

    • Thermodynamic Swish: Instead of fully dissolving, slurry the solid in a solvent where it is sparingly soluble (e.g., 10:1 Heptane:EtOAc) at elevated temperature (50°C) for 12-24 hours.

    • Mechanism: The crystal lattice constantly dissolves and reforms (Ostwald Ripening). The thermodynamically less stable diastereomer (or the eutectic composition) will remain in solution, while the pure, stable crystal grows.

Q3: The filtration is extremely slow; the filter cake is a gel.

  • Diagnosis: Needle-like morphology or agglomeration due to fast nucleation.

  • Corrective Action:

    • Temperature Cycling: Heat the slurry to dissolve the "fines" (small crystals) and cool slowly. Repeat 3-4 times. This transforms needles into thicker prisms, improving filtration rates.

Advanced Workflow: Direct Crystallization Protocol

Scenario: You have a 60:40 mixture of trans:cis sulfonyl cyclohexanol. You want >98% trans.

Workflow Start Crude Mixture (60:40 trans:cis) Dissolve Dissolution (Reflux in EtOAc) Start->Dissolve Cool1 Cool to T_metastable (Just above saturation) Dissolve->Cool1 Seed Add Seeds (Pure Trans) Cool1->Seed Age Isothermal Aging (4 hours) Seed->Age Cool2 Slow Cool Ramp (0.2°C/min) Age->Cool2 Filter Filtration & Wash (Cold Heptane) Cool2->Filter

Caption: Optimized seeding protocol to bypass oiling out and ensure preferential growth of the target diastereomer.

References
  • Lafferrère, L., Hoff, C., & Veesler, S. (2004).[4] In Situ Monitoring of the Impact of Liquid-Liquid Phase Separation on Drug Crystallization by Seeding. Crystal Growth & Design, 4(6), 1175–1180.[4] Link

    • Relevance: Foundational text on handling LLPS (oiling out)
  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to Separate Enantiomers and Diastereomers.[1][2][5][6][7][8] Angewandte Chemie International Edition, 53(5), 1218–1250. Link

    • Relevance: Comprehensive review of diastereomeric crystalliz
  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients.[4][8] Organic Process Research & Development, 4(5), 372–383. Link

    • Relevance: Establishes the "Rule of 3" and seeding protocols for difficult separ
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

    • Relevance: Source for the solvent selection and "swish" purific

Sources

Troubleshooting

Technical Support Center: Overcoming Sulfone Solubility in NMR

Topic: Overcoming solubility issues of sulfones in NMR solvents Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The "Sulfone Lattice Trap" Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of sulfones in NMR solvents Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Sulfone Lattice Trap"

Welcome to the Technical Support Center. If you are here, you are likely staring at an NMR tube containing a cloudy suspension or a clear liquid with zero signal.

The Problem: Sulfones (


) present a unique challenge in solution-state NMR. The sulfone group is highly polar, creating strong dipole-dipole interactions between molecules. In the solid state, these interactions form a rigid, high-energy lattice structure. Standard non-polar solvents like Chloroform-d (

) often lack the dielectric strength to disrupt these intermolecular forces, resulting in poor solubility.

This guide provides a tiered troubleshooting approach, moving from chemical substitution to physical manipulation, ensuring you obtain publication-quality spectra without compromising your instrument or sample.

Module 1: The Chemical Strategy (Solvent Selection)

Q: My sulfone is insoluble in


. What is the logical next step? 

A: Do not simply guess. Follow a polarity-gradient strategy. The goal is to match the solvent’s dielectric constant with the polarity of the sulfone to disrupt the crystal lattice.

The Solvent Hierarchy
SolventDielectric Constant (

)
Boiling Point (°C)Suitability for SulfonesNotes
Chloroform-d (

)
4.861LowStandard starting point. Often fails for diaryl sulfones.
Acetone-d6 20.756MediumGood first alternative.[1][2] Excellent for breaking weaker lattices. Warning: High volatility.
DMSO-d6 46.7189High (Gold Standard) The most effective solvent for stubborn sulfones due to high polarity.
Methanol-d4 (

)
32.764Medium-HighGood for polar sulfones, but exchangeable protons (OH/NH) will vanish.
The "Co-Solvent" Trick

If you have a precious sample already in


 and cannot recover it easily, add 5-10% DMSO-d6  to the tube.
  • Mechanism: The small amount of DMSO acts as a "phase transfer" agent, coating the polar sulfone lattice and drawing it into the bulk chloroform solution.

  • Trade-off: You will see DMSO solvent peaks, but you avoid evaporating and re-dissolving.

Decision Logic: Solvent Selection

SolventSelection Start Sample Insoluble in CDCl3 CheckStruct Analyze Structure: Is it highly crystalline/rigid? Start->CheckStruct Acetone Try Acetone-d6 CheckStruct->Acetone Moderate Polarity Toluene Try Toluene-d8 (For aromatic stacking) CheckStruct->Toluene High Aromaticity DMSO Try DMSO-d6 (The 'Sledgehammer') Acetone->DMSO Still Insoluble Mix Use Mixture: CDCl3 + 10% DMSO-d6 DMSO->Mix Sample Precious/Stuck Toluene->DMSO Still Insoluble

Figure 1: Logical flow for selecting the appropriate NMR solvent based on sulfone structural properties.

Module 2: The Physical Strategy (Variable Temperature NMR)

Q: I used DMSO-d6, but the peaks are still broad or the solution is cloudy. What now?

A: You must use Variable Temperature (VT) NMR.[3] Broad peaks often indicate that the molecule is aggregating or experiencing restricted rotation due to the bulky sulfone group. Heating the sample adds kinetic energy, breaking aggregates and sharpening the signals (increasing


 relaxation time).
Critical Safety Protocol for VT-NMR

WARNING: Heating a sealed NMR tube creates a pressure vessel. Failure to follow these steps can result in tube explosion and probe damage.

Step-by-Step Protocol
  • Verify the Solvent Boiling Point:

    • DMSO-d6: BP = 189°C. Safe to heat to 100°C.

    • Acetone-d6: BP = 56°C. DO NOT HEAT above 40-45°C in a standard tube.

    • Reference: See Solvent Properties Chart [1].

  • Tube Selection:

    • Use Class A (Pyrex) tubes.[3] Discard any tubes with scratches.

    • For temperatures >80°C, use a J-Young valve tube or ensure the cap is secured with Parafilm (though Parafilm melts at ~60°C, so J-Young is preferred for high heat).

  • Spinner Selection:

    • < 50°C: Standard blue plastic spinners are acceptable.

    • > 50°C: You MUST use a white ceramic spinner.[4] Plastic spinners can warp inside the probe, fusing to the stator.

  • The Heating Ramp:

    • Insert sample at room temperature.[5]

    • Increase temperature in 10°C increments .

    • Wait 5 minutes at each step for thermal equilibration (convection currents ruin shimming).

    • Re-shim and Re-tune at the target temperature. The coil resistance changes with heat.

VT-NMR Workflow

VT_Workflow Prep 1. Prep Sample (Check Solvent BP) Spinner 2. Select Spinner (Ceramic if >50°C) Prep->Spinner Insert 3. Insert & Lock (at 25°C) Spinner->Insert Heat 4. Ramp Temp (+10°C steps) Insert->Heat Equilibrate 5. Equilibrate (5-10 mins) Heat->Equilibrate Equilibrate->Heat Not Soluble Yet Acquire 6. Re-Shim/Tune & Acquire Equilibrate->Acquire

Figure 2: Safety-critical workflow for performing High-Temperature NMR experiments.

Module 3: Advanced Troubleshooting & FAQs

Q: I heated my DMSO sample to 80°C, and the spectrum is beautiful. How do I get my compound back?

A: Recovering samples from DMSO is notoriously difficult due to its high boiling point (189°C).

  • Method A (Lyophilization): Freeze the DMSO sample and sublime it using a high-vacuum lyophilizer. This is the gentlest method.

  • Method B (Aqueous Extraction): If your sulfone is water-insoluble:

    • Pour the NMR contents into 10mL of water.

    • The sulfone should precipitate (DMSO stays in water).

    • Filter or extract with Ethyl Acetate.

    • Wash the organic layer 3x with brine to remove residual DMSO.

Q: My spectrum in DMSO-d6 has a huge water peak at 3.3 ppm. Is my sample wet?

A: Not necessarily. DMSO is extremely hygroscopic.[6]

  • Diagnosis: A broad singlet at ~3.3 ppm is HDO (water).

  • Fix: Add activated 4Å molecular sieves directly to the NMR tube and let it stand for 30 minutes. The water peak will diminish.

  • Note: The water peak position in DMSO is temperature-dependent. As you heat the sample, the water peak will shift upfield (lower ppm) [2].

Q: Can I use Trifluoroacetic Acid-d (TFA-d) to dissolve it?

A: Only as a last resort.

  • Risk: TFA is a strong acid. It effectively protonates basic sites, which solubilizes the molecule but changes the chemical shifts significantly.

  • Integrity Check: If you use TFA-d, you are observing the salt of your sulfone, not the neutral species. This must be noted in your experimental data.

References

  • Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

Sources

Optimization

Controlling stereochemistry during ketone reduction with L-Selectride

Subject: L-Selectride® (Lithium Tri-sec-butylborohydride) Optimization Guide Ticket Priority: High (Methodology & Troubleshooting) Assigned Specialist: Senior Application Scientist, Synthesis Division[1] Core Directive &...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: L-Selectride® (Lithium Tri-sec-butylborohydride) Optimization Guide

Ticket Priority: High (Methodology & Troubleshooting) Assigned Specialist: Senior Application Scientist, Synthesis Division[1]

Core Directive & Mechanism

Welcome to the Technical Support Center. You are likely using L-Selectride because standard reducing agents (NaBH₄, LiAlH₄) failed to provide the necessary diastereoselectivity.

The Central Dogma of L-Selectride: L-Selectride is a bulky, nucleophilic hydride . Unlike small hydrides that are governed by torsional strain (often attacking axially to yield equatorial alcohols), L-Selectride is governed by Steric Approach Control .[1]

  • The Rule: The reagent is so large that it must attack the ketone from the least hindered face.

  • The Outcome: In cyclic systems (e.g., cyclohexanones), this results in the formation of the less stable (axial) alcohol via equatorial attack.[2] This is the Kinetic Product .

Visualizing the Mechanism

The following diagram illustrates the steric decision-making process during the reduction of a substituted cyclohexanone.

LSelectrideMechanism Ketone Substituted Cyclohexanone Sterics Steric Assessment: Axial Face vs. Equatorial Face Ketone->Sterics Attack L-Selectride Attack (Equatorial Approach) Sterics->Attack Axial face blocked by 3,5-diaxial hydrogens Intermediate Trialkylborane Intermediate Attack->Intermediate Hydride Transfer Workup Oxidative Workup (H2O2 / NaOH) Intermediate->Workup C-O-B Bond Cleavage Product Axial Alcohol (Kinetic Product) Workup->Product Final Release

Figure 1: Pathway of Steric Approach Control yielding the kinetic axial alcohol.[1]

Standard Operating Procedure (SOP)

Critical Warning: The most common failure mode with L-Selectride is improper workup . Unlike aluminum hydrides, boron byproducts stick tenaciously to the alcohol. You must use an oxidative workup.

Reagents & Setup
  • Reagent: L-Selectride (1.0 M in THF).[1] Note: Pyrophoric. Handle under inert atmosphere (

    
     or Ar).[1]
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

  • Temperature: -78°C (Dry ice/Acetone bath).

Step-by-Step Protocol
StepActionTechnical Rationale
1 Prepare Substrate Dissolve ketone (1.0 equiv) in anhydrous THF. Cool to -78°C .
2 Reagent Addition Add L-Selectride (1.1–1.2 equiv) dropwise over 10–20 mins.
3 Reaction Phase Stir at -78°C for 1–2 hours.[1] Monitor by TLC.
4 Quench (Crucial) Remove cooling bath. Carefully add water or MeOH to quench excess hydride.
5 Oxidative Workup Add 10% NaOH (2 equiv) followed by 30%

(3 equiv). Stir 1h at RT.
6 Extraction Dilute with ether/EtOAc, wash with water/brine.[1] Dry organics.

Troubleshooting & FAQs

Q1: I am getting the wrong diastereomer (Equatorial instead of Axial). Why?

  • Diagnosis: You likely lost Kinetic Control .

  • Root Cause: If the reaction warms up before the reduction is complete, or if the reagent is added too fast, the system may equilibrate.

  • Fix:

    • Ensure the internal temperature stays below -70°C during addition.

    • Verify your L-Selectride quality. If the hydride content is low, the reaction slows down, requiring longer times or warmer temps, which hurts selectivity.

Q2: My product is stuck as a "goo" or emulsion and yields are low.

  • Diagnosis: Incomplete Boron removal.[3]

  • Root Cause: You skipped or rushed the Oxidative Workup (Step 5).[1] Simple water/acid washes do not hydrolyze the steric trialkylborane intermediate efficiently.[1]

  • Fix: You must use the basic peroxide method (

    
    ).[1] If you are worried about peroxide-sensitive groups, use sodium perborate as a milder alternative.
    

Q3: I used L-Selectride on an enone (conjugated ketone) and lost my double bond.

  • Diagnosis: Unintended 1,4-reduction (Conjugate Reduction).[1]

  • Root Cause: L-Selectride is an excellent agent for 1,4-reduction because the bulky hydride cannot easily access the carbonyl carbon (1,2-attack) directly due to steric shielding [1].

  • Fix:

    • To keep the alkene: Use Luche Reduction (NaBH₄ + CeCl₃).[1] The Cerium activates the carbonyl for 1,2-attack.

    • To saturate the alkene: You are using the correct reagent; L-Selectride is preferred for converting enones to saturated ketones stereoselectively.

Q4: Can I use N-Selectride or K-Selectride instead?

  • Answer: Generally, yes. The cation (Li vs Na vs K) affects the chelating ability.

    • L-Selectride (Li): Stronger chelation.[1] Can sometimes override steric control if a neighboring chelating group (like an ether oxygen) is present (Chelation Control).[1]

    • K-Selectride (K): Weakest chelation.[1] Purest steric control. If you suspect chelation is messing up your selectivity, switch to K-Selectride.

Advanced Decision Logic

Use this flow to determine if L-Selectride is the correct tool for your specific substrate.

TroubleshootingLogic Start Substrate Analysis IsCyclic Is the ketone Cyclic/Rigid? Start->IsCyclic IsEnone Is it an Enone (C=C-C=O)? Start->IsEnone UseSelectride Use L-Selectride (-78°C) Expect Axial Alcohol (Kinetic) IsCyclic->UseSelectride Yes AcyclicLogic Check Felkin-Anh Models. Selectride usually gives Anti-Felkin or Syn products. IsCyclic->AcyclicLogic No (Acyclic) WantAlkene Do you want to KEEP the double bond? IsEnone->WantAlkene Yes StopSelectride STOP. Use Luche Reduction (NaBH4 + CeCl3) WantAlkene->StopSelectride Yes ProceedSelectride Proceed. L-Selectride favors 1,4-reduction. WantAlkene->ProceedSelectride No (Saturate it)

Figure 2: Decision Matrix for Reagent Selection.

References

  • Ganem, B. (1975).[1] "Conjugate reduction of enones with L-Selectride." The Journal of Organic Chemistry, 40(10), 1466–1467.

  • Brown, H. C., & Krishnamurthy, S. (1972).[1] "Lithium Tri-sec-butylborohydride.[4] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 94(20), 7159–7161.

  • Wigfield, D. C. (1979).[1] "Stereochemistry and mechanism of ketone reductions by hydride reagents." Tetrahedron, 35(4), 449-462.[1]

  • University of Calgary Chemistry. "Reduction of 4-tert-butylcyclohexanone." Course Materials.

Sources

Troubleshooting

Reaction Workup Support Hub: Removing m-Chlorobenzoic Acid (m-CBA)

Ticket ID: SULF-OX-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Introduction: Understanding the Contaminant Welcome to the technical support center. You are likely here because your sulfone synth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SULF-OX-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: Understanding the Contaminant

Welcome to the technical support center. You are likely here because your sulfone synthesis via m-chloroperoxybenzoic acid (m-CPBA) oxidation has yielded a product contaminated with m-chlorobenzoic acid (m-CBA).[1]

This is the most common bottleneck in sulfide oxidation. Commercial m-CPBA is rarely pure (typically ~77%), meaning m-CBA is present before the reaction even starts. Furthermore, every molecule of m-CPBA that oxidizes your sulfide is stoichiometrically converted into m-CBA.[1]

This guide provides self-validating protocols to remove this byproduct based on its physicochemical properties (


 and solubility).

Module 1: The Standard Aqueous Workup (The "Quench & Wash")

Applicability: Stable sulfones soluble in organic solvents (DCM, EtOAc) that tolerate mild aqueous base.

The Logic

m-CBA has a


 of approximately 3.82  [1].[2] To remove it, we must convert the lipophilic acid into its hydrophilic carboxylate salt. A weak base like saturated sodium bicarbonate (

, pH ~8.5) is sufficient to drive this equilibrium, rendering the byproduct water-soluble while your sulfone remains in the organic phase.
Step-by-Step Protocol
  • Quench Excess Oxidant:

    • Before removing the acid, you must destroy unreacted m-CPBA.

    • Add 10% aqueous Sodium Thiosulfate (

      
      )  or Sodium Bisulfite (
      
      
      
      ) to the reaction mixture.
    • Validation: Spot a drop of the aqueous layer onto Starch-Iodide paper .

      • Blue/Black: Oxidant still present. Add more thiosulfate.[3]

      • No Color Change: Quench complete.

  • The "Double Wash" Technique:

    • Dilute the reaction mixture with your organic solvent (DCM or EtOAc).

    • Wash 1: Extract with saturated aqueous

      
      . Shake vigorously but vent frequently (CO2 evolution).
      
    • Wash 2: Repeat with fresh

      
      .
      
    • Validation: Check the pH of the aqueous layer. It should remain basic (pH > 8). If it turns acidic, the m-CBA overwhelmed the buffer; wash again.

  • Final Polish:

    • Wash the organic layer with Brine (saturated NaCl) to remove trapped water.

    • Dry over anhydrous

      
       or 
      
      
      
      .
Troubleshooting Table: Aqueous Workup
SymptomProbable CauseCorrective Action
Emulsion forms Micro-precipitates of m-CBA or high density difference.[1]Add a small amount of solid NaCl to the sep funnel to increase ionic strength, or filter the biphasic mixture through a Celite pad.
Product loss Sulfone is slightly water-soluble or polar.[1]Back-extract the combined aqueous basic layers with fresh DCM/EtOAc.[1] Combine this with the main organic layer.
Bubbling never stops Excessive acid concentration.[1]Switch from

to

(1M) only if your product is stable to strong base. This eliminates CO2 generation.

Module 2: The "Chill & Filter" Method (Solubility Exploitation)

Applicability: Large-scale reactions (>10g) or when using Dichloromethane (DCM) as the solvent.

The Logic

m-CBA exhibits significantly different solubility profiles compared to m-CPBA and sulfones.[1] It is sparingly soluble in cold chlorinated solvents.

Solubility Data (Approximate at 25°C) [2]

Solvent m-CBA Solubility m-CPBA Solubility Sulfone Solubility
DCM (Cold) Very Low (<1 g/L) Moderate High
Ethyl Acetate High High High
Water (pH 3) Low Low Low

| Water (pH 9) | High (as salt) | High (decompose) | Low |[1]

Protocol
  • If the reaction was performed in refluxing DCM, cool the mixture to 0°C (ice bath) or -20°C (freezer) for 30 minutes.

  • A white precipitate will form. This is pure m-CBA.

  • Filter the cold mixture through a sintered glass funnel or a Celite pad.

  • Wash the solid cake with cold DCM to recover any trapped product.

  • Proceed to Module 1 (Aqueous Wash) with the filtrate.

    • Benefit: This bulk removal step reduces the volume of aqueous base needed and prevents "volcano" effervescence in the separatory funnel.

Module 3: Solid Phase Extraction (Acid-Sensitive Products)

Applicability: Substrates containing esters, acetals, or protecting groups sensitive to aqueous base.

The Logic

If you cannot expose your product to


, use a solid scavenger. Basic Alumina (

) acts as a stationary phase trap for carboxylic acids.
Protocol
  • Concentrate the reaction mixture to a minimum volume.

  • Prepare a short column (plug) of Basic Alumina (Activity Grade I or II) .

  • Elute the mixture with a non-polar solvent (e.g., DCM or Hexane/EtOAc).

    • Mechanism:[1][3][4] The m-CBA chemisorbs to the basic sites on the alumina.

    • Result: The neutral sulfone elutes; the acid remains trapped on the baseline.

  • Validation: Run a TLC of the eluent.[5] The low-Rf streak characteristic of carboxylic acids should be absent.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification pathway.

WorkupLogic Start Crude Reaction Mixture (Sulfone + m-CBA + m-CPBA) Quench Step 1: Quench Excess Oxidant (Aq. Na2S2O3) Start->Quench SolventCheck Primary Solvent? Quench->SolventCheck ChillFilter Cool to 0°C & Filter Solids (Removes bulk m-CBA) SolventCheck->ChillFilter DCM / CHCl3 BaseCheck Is Product Base Sensitive? SolventCheck->BaseCheck EtOAc / Other ChillFilter->BaseCheck AqWash Wash with Sat. NaHCO3 x2 BaseCheck->AqWash No (Stable) SolidPhase Pass through Basic Alumina Plug BaseCheck->SolidPhase Yes (Sensitive) Final Dry (MgSO4) & Concentrate AqWash->Final SolidPhase->Final

Figure 1: Decision tree for selecting the optimal m-CBA removal strategy based on solvent and product stability.

Frequently Asked Questions (FAQs)

Q: Why does my product smell like vinegar/chlorine after the workup? A: You likely have residual m-chlorobenzoic acid (vinegar-like acidity) or unquenched m-CPBA.[1]

  • Fix: Dissolve the crude oil in Ether or EtOAc and wash again with 1M NaOH (if stable) or saturated

    
    . Verify the pH of the aqueous layer is >9.
    

Q: Can I use chromatography to separate them? A: Yes, but it is inefficient for bulk removal.

  • m-CBA is highly polar and will streak on Silica Gel, potentially contaminating your sulfone fractions.

  • Tip: If you must column, add 1% Acetic Acid to your eluent to keep the m-CBA protonated (moving faster) or 1% Triethylamine to keep it on the baseline. However, the workup methods above are far superior for pre-purification.

Q: I used a huge excess of m-CPBA. The bicarb wash is erupting. A: This is due to CO2 release:


.[1]
  • Fix: Use the "Chill & Filter" method (Module 2) first to remove the bulk solid. Then, switch to 1M NaOH for the wash (no gas evolution), provided your sulfone is base-stable.

References

  • PubChem.[2][6][7] (n.d.). 3-Chlorobenzoic acid (Compound).[7][8][9] National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • University of Rochester. (n.d.). Workup: m-CPBA Oxidation. Department of Chemistry. Retrieved February 3, 2026, from [Link]

  • Master Organic Chemistry. (2025).[2][3][4][6] m-CPBA (meta-chloroperoxybenzoic acid).[1][4][8] Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2016).[10] Solubility comparison in ethyl acetate. Retrieved February 3, 2026, from [Link]

Sources

Optimization

Optimizing reaction temperature for sulfone stability in acidic media

Topic: Optimizing Reaction Temperature for Sulfone Stability in Acidic Media Doc ID: SUL-OPT-042 Status: Active Diagnostic Hub: Troubleshooting & FAQs Direct solutions for researchers facing yield loss, impurities, or sa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Sulfone Stability in Acidic Media Doc ID: SUL-OPT-042 Status: Active

Diagnostic Hub: Troubleshooting & FAQs

Direct solutions for researchers facing yield loss, impurities, or safety anomalies.

Q1: I am oxidizing a sulfide to a sulfone using in acetic acid, but I have significant sulfoxide contamination. Is my temperature too low?

Diagnosis: Likely yes. The oxidation of sulfide to sulfone is a two-step process:

  • Sulfide

    
     Sulfoxide (Fast, low activation energy).
    
  • Sulfoxide

    
     Sulfone (Slow, higher activation energy).
    

Solution:

  • Temperature Check: If running at Room Temperature (RT), increase to 50–60°C . The second oxidation step is kinetically sluggish below 40°C in acetic acid media.

  • Protocol Adjustment: Ensure you are holding the reaction at the elevated temperature for at least 2–4 hours after the addition of oxidant is complete.

Q2: My cyclic sulfone (e.g., sulfolene derivative) is degrading in acidic media at reflux. Why?

Diagnosis: Cyclic sulfones, particularly 5-membered rings, are prone to cheletropic elimination of


 (retro-Diels-Alder type reaction). While sulfones are generally stable to acid hydrolysis, thermal stress triggers the extrusion of 

, leaving behind dienes or polymerized byproducts.

Solution:

  • Thermal Ceiling: Reduce temperature to <80°C . Most 5-membered cyclic sulfones begin rapid thermal decomposition above 100–110°C, but acidic protons can lower the activation energy for rearrangements.

  • Alternative Acid: If using

    
    , switch to a milder acid (e.g., Methanesulfonic acid) or lower the concentration to reduce the heat of solvation.
    
Q3: I observe a delayed exotherm when scaling up my sulfone synthesis. How do I manage this?

Diagnosis: This is a critical safety issue known as "thermal accumulation." In acidic peroxide systems (e.g.,


 + 


Peracetic Acid), the formation of the active oxidant is equilibrium-driven and exothermic. If the temperature is too low during addition, oxidant accumulates; as the temperature naturally rises, the reaction accelerates uncontrollably.

Solution:

  • Dosing Control: Dose the oxidant at the reaction temperature (e.g., 50°C), not at 0°C. This ensures immediate consumption of the oxidant, preventing accumulation.

  • Cooling Capacity: Ensure your cooling bath can handle the heat release rate (

    
    ) at the target temperature.
    

Mechanistic Insight: The Temperature-Stability Nexus

Understanding the causality behind the protocols.

In acidic media, sulfone stability is governed by two competing pathways: Oxidative Kinetics (formation) vs. Thermal Extrusion/Cleavage (degradation).

The Kinetic Pathway

The transformation of a sulfide (


) to a sulfone (

) proceeds via the sulfoxide (

).
  • Step 1 (

    
    ):  Electrophilic attack on sulfur. Fast.
    
  • Step 2 (

    
    ):  Nucleophilic attack by the oxidant on the sulfoxide oxygen (or electrophilic attack by active peracid). This step is rate-determining  and requires higher temperatures (
    
    
    
    ).
The Degradation Pathway

Sulfones are remarkably stable to acid-catalyzed hydrolysis (unlike sulfonamides or esters). However, they are susceptible to:

  • Desulfonylation: Loss of

    
     at high 
    
    
    
    .
  • Acid-Catalyzed Rearrangement: In superacids (e.g., TfOH), migration of alkyl groups can occur.

The following diagram illustrates the energy landscape and the "Optimization Window."

SulfonePathways cluster_opt Optimization Window (50°C - 80°C) Sulfide Sulfide (Starting Material) Sulfoxide Sulfoxide (Intermediate) Sulfide->Sulfoxide Fast (T > 0°C) Sulfone SULFONE (Target Product) Sulfoxide->Sulfone Rate Limiting (Requires T > 50°C) Decomp Decomposition (SO2 + Alkenes) Sulfone->Decomp Thermal Instability (T > 110°C or Cyclic)

Figure 1: Reaction pathway showing the kinetic barrier to sulfone formation and the thermodynamic risk of decomposition. The green node represents the stable target window.

Optimization Protocol: Sulfide to Sulfone in Acidic Media

A self-validating workflow for determining


.

Objective: Maximize conversion to sulfone while minimizing sulfoxide impurities and preventing thermal runaway. Reagents: Sulfide substrate, 30%


, Glacial Acetic Acid (solvent/catalyst).[1]
Phase 1: The Safety Scan (Calorimetry)

Before optimizing for yield, optimize for safety.

  • Setup: 10 mmol scale.

  • Action: Add

    
     (excess, 3.0 equiv) dropwise at 25°C.
    
  • Observation: Monitor internal temperature (

    
    ).
    
    • Scenario A (Sharp Exotherm): Reaction is fast.

      
       is likely 25–40°C. High cooling required.
      
    • Scenario B (No Exotherm): Reaction is sluggish.[2] Heat is required to initiate. Proceed to Phase 2.

Phase 2: Temperature Screening (The 3-Point Method)

Run three parallel reactions to bracket the optimal temperature.

ParameterReaction A (Low)Reaction B (Mid)Reaction C (High)
Temperature 25°C (RT)60°C90°C
Time 4 Hours4 Hours2 Hours
Expected Outcome High Sulfoxide %High Sulfone %Possible Decomposition
Risk Incomplete RxnModerate

Loss / Darkening

Step-by-Step Procedure:

  • Dissolve sulfide (1.0 equiv) in Glacial Acetic Acid (5 vol).

  • Heat Reaction B and C to target temperatures (

    
     and 
    
    
    
    ). Keep A at RT.
  • Add 30%

    
     (2.5–3.0 equiv) slowly over 30 minutes.
    
    • Note: At 90°C,

      
       decomposes faster; you may need a larger excess.
      
  • Quench: Aliquot 100

    
    L into saturated 
    
    
    
    (aq) to stop oxidation immediately.
  • Analyze: HPLC/GC. Look for the "M-16" peak (Sulfoxide) relative to the "M" peak (Sulfone).

Phase 3: The Decision Matrix

Use the results from Phase 2 to select your process temperature.

OptimizationLogic Start Analyze Phase 2 Data CheckPurity Is Sulfoxide > 2%? Start->CheckPurity CheckDecomp Is Decomposition > 1%? CheckPurity->CheckDecomp No (Complete) ResultLow Increase Temp by 10°C or Add Catalyst (Amberlyst) CheckPurity->ResultLow Yes (Incomplete) ResultHigh Decrease Temp by 10°C CheckDecomp->ResultHigh Yes ResultGood T_opt Found (Proceed to Scale-up) CheckDecomp->ResultGood No

Figure 2: Decision tree for refining reaction temperature based on impurity profiles.

Data Reference: Stability Profiles

The following table summarizes the thermal stability limits of common sulfone classes in acidic environments.

Sulfone ClassExample StructureStability Limit (

)
Primary Degradation Mode
Acyclic Dialkyl Dimethyl sulfone>200°CGenerally inert; sublimation may occur.
Diaryl Diphenyl sulfone>250°CExtremely stable; resistant to acid hydrolysis.
5-Membered Cyclic Sulfolene (2,5-dihydro-)~100–110°C Cheletropic elimination of

(yields butadiene).
Benzylic Dibenzyl sulfone~150°CBenzylic C-S bond cleavage under strong acid/heat.

Note: In the presence of strong Lewis acids or superacids,


 should be reduced by 20–30°C.

References

  • Tumula, V. R., et al. (2012).[3] "Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15." Reaction Kinetics, Mechanisms and Catalysis.

  • Emel'yanenko, V. N., et al. (2017). "Thermochemistry of Sulfones Relevant to Oxidative Desulfurization." Energy & Fuels.

  • Bahrami, K., et al. (2010).[4] "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using Hydrogen Peroxide (

    
    ) in the Presence of Zirconium Tetrachloride." Journal of Organic Chemistry. 
    
  • Jereb, M. (2012).[2] "Simple and efficient oxidation of sulfides to sulfones with hydrogen peroxide."[3][4][5] Green Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 1H NMR Assignment of Axial and Equatorial Protons in Cyclohexanol Rings

For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is paramount. In the realm of cyclic organic molecules, particularly cyclohexane derivatives like...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is paramount. In the realm of cyclic organic molecules, particularly cyclohexane derivatives like cyclohexanol, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the spatial arrangement of atoms. This guide provides an in-depth, technical comparison of the NMR characteristics of axial and equatorial protons in cyclohexanol rings, grounded in established principles and supported by experimental data. We will explore the causal factors behind the observed spectral differences and provide actionable protocols for unambiguous assignments.

The Dynamic Chair: Understanding Cyclohexane Conformation

At room temperature, the cyclohexane ring is not static but undergoes a rapid "ring flip" between two energetically equivalent chair conformations.[1][2] This dynamic equilibrium means that any given proton rapidly alternates between axial and equatorial positions.[3][4] Consequently, a standard ¹H NMR spectrum of unsubstituted cyclohexane at room temperature displays a single, averaged signal for all twelve protons.[2][5]

To resolve the distinct signals for axial and equatorial protons, the rate of this conformational exchange must be slowed. This is typically achieved by acquiring the NMR spectrum at a low temperature (e.g., -80 °C or below), where the ring flip is slow on the NMR timescale.[6]

Distinguishing Axial from Equatorial Protons: A Tale of Two Signals

Once the conformational equilibrium is "frozen," the axial and equatorial protons on the same carbon atom become diastereotopic and thus chemically non-equivalent, giving rise to separate signals in the ¹H NMR spectrum. The key to their assignment lies in two fundamental NMR parameters: chemical shift (δ) and spin-spin coupling constants (J) .

Chemical Shift (δ): The Influence of Anisotropic Effects

In a cyclohexane ring, equatorial protons generally resonate at a lower field (higher ppm) than their axial counterparts.[1][6] For instance, in cyclohexane at -103 °C, the equatorial protons are observed around 1.6 ppm, while the axial protons are found upfield at approximately 1.1 ppm, a difference of about 0.5 ppm.[1] This difference is primarily attributed to the magnetic anisotropy of the C-C single bonds in the cyclohexane ring. The axial protons are situated in the shielding region of the adjacent C-C bonds, whereas the equatorial protons are in the deshielding region.

The presence of a hydroxyl group in cyclohexanol introduces further complexity due to its own anisotropic and inductive effects. The protons on the carbon bearing the hydroxyl group (C1) are significantly deshielded. The exact chemical shifts of other protons on the ring depend on their proximity and orientation relative to the hydroxyl group.[7]

Spin-Spin Coupling (J): A Consequence of Dihedral Angles

The most definitive method for assigning axial and equatorial protons relies on the analysis of vicinal coupling constants (³JHH). The magnitude of this coupling is dictated by the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[8][9]

Karplus_Relationship

In a chair conformation:

  • Axial-axial (ax-ax) coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz.[6][10]

  • Axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) coupling: The dihedral angles are both around 60°, leading to much smaller coupling constants, usually between 2-5 Hz.[6][10]

Therefore, a proton signal that exhibits a large coupling constant (a wide multiplet) is characteristic of an axial proton coupled to another axial proton. Conversely, a signal with only small coupling constants (a narrow multiplet) is indicative of an equatorial proton.

Case Study: A Comparative Analysis of cis- and trans-4-tert-Butylcyclohexanol

To illustrate these principles, we will compare the ¹H NMR spectra of cis- and trans-4-tert-butylcyclohexanol. The bulky tert-butyl group effectively "locks" the conformation of the cyclohexane ring, with the tert-butyl group preferentially occupying the equatorial position to minimize steric strain. This provides a rigid framework to study the distinct NMR properties of axial and equatorial protons without the need for low-temperature experiments.

  • trans-4-tert-Butylcyclohexanol: The hydroxyl group is in the equatorial position. The proton on C1 (the carbon bearing the -OH group) is therefore in the axial position.

  • cis-4-tert-Butylcyclohexanol: The hydroxyl group is in the axial position. The proton on C1 is in the equatorial position.

The ¹H NMR spectra of these two isomers show marked differences, particularly for the proton at the C1 position (H-1).

IsomerH-1 PositionH-1 Chemical Shift (δ)H-1 Multiplicity and Coupling Constants (J)
trans -4-tert-butylcyclohexanolAxial~3.5 ppmTriplet of triplets (tt) with large J(ax,ax) ≈ 11 Hz and small J(ax,eq) ≈ 4.3 Hz[11]
cis -4-tert-butylcyclohexanolEquatorial~4.0 ppmNarrow multiplet with small J(eq,ax) and J(eq,eq) ≈ 3 Hz[11]

Analysis:

  • Chemical Shift: In this case, the equatorial H-1 proton in the cis isomer is deshielded and appears further downfield (~4.0 ppm) compared to the axial H-1 proton in the trans isomer (~3.5 ppm).[12] This is a common observation for the proton geminal to an oxygen substituent.

  • Coupling Constant: The most telling difference is in the multiplicity and coupling constants. The axial H-1 in the trans isomer is coupled to two axial protons and two equatorial protons on the adjacent carbons, resulting in a "triplet of triplets" with a characteristic large axial-axial coupling constant of ~11 Hz.[11] In contrast, the equatorial H-1 in the cis isomer is only coupled to adjacent protons via smaller axial-equatorial and equatorial-equatorial interactions, leading to a much narrower multiplet with coupling constants around 3 Hz.[11]

Experimental Protocols for Unambiguous Assignment

For a self-validating system of proton assignment, a combination of 1D and 2D NMR experiments is recommended.

Protocol 1: Standard 1D ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the cyclohexanol derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[13]

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to make initial assignments.

Protocol 2: 2D ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is invaluable for identifying which protons are coupled to each other.

COSY_Workflow

  • Experimental Setup: Utilize the parameters from the optimized 1D ¹H NMR experiment as a starting point. Standard COSY pulse programs are available on all modern NMR spectrometers.

  • Acquisition: The experiment involves a series of 1D experiments with an incremented evolution time (t₁).

  • Data Processing: A 2D Fourier transform is applied to the data matrix.

  • Interpretation: The resulting 2D spectrum displays the 1D ¹H NMR spectrum along both axes.

    • Diagonal peaks: Correspond to the signals in the 1D spectrum.

    • Cross-peaks: Appear off the diagonal and connect pairs of protons that are spin-spin coupled. By tracing the connections from a well-resolved proton (e.g., H-1), one can identify the signals of its neighboring protons.

Protocol 3: 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

While COSY reveals through-bond connectivity, NOESY provides information about through-space proximity, which is crucial for confirming stereochemical assignments.[14]

NOESY_Logic

  • Experimental Setup: Similar to COSY, but a NOESY pulse sequence with a mixing time is used. The mixing time is a critical parameter that allows for the transfer of magnetization through space. For small molecules like cyclohexanol, a mixing time of 0.5-1.0 seconds is a good starting point.[15]

  • Interpretation: A cross-peak between two protons in a NOESY spectrum indicates that they are close in space (typically within 5 Å). For cyclohexanol derivatives, a key diagnostic feature is the presence of NOE cross-peaks between protons in a 1,3-diaxial relationship. An axial proton will show a strong NOE to the other axial protons on the same side of the ring.

Conclusion

The assignment of axial and equatorial protons in cyclohexanol rings is a foundational skill in structural chemistry, with significant implications for understanding reactivity and biological activity. By leveraging the distinct signatures of chemical shifts and, more definitively, the vicinal coupling constants governed by the Karplus relationship, researchers can confidently determine the stereochemistry of these important molecules. While 1D ¹H NMR provides a wealth of information, particularly in conformationally locked systems, the application of 2D NMR techniques such as COSY and NOESY offers a robust, self-validating methodology for unambiguous assignment. The protocols and principles outlined in this guide provide a comprehensive framework for tackling these analytical challenges, ensuring scientific integrity and accelerating research and development.

References

  • Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • Rittner, R., & Tormena, C. F. (2011). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Journal of the Chilean Chemical Society, 56(4), 922-926.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chen, K., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(12), 8529-8540.
  • Reich, H. J. (n.d.). NMR Spectroscopy: Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin. Retrieved from [Link]

  • Study.com. (n.d.). A portion of NMR spectrum of 4-tert-butylcyclohexanol is shown below... Retrieved from [Link]

  • Kline, P. (2020, March 18). 4-tert-Butylcyclohexanol - J values [Video]. YouTube. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • ResearchGate. (2012, April 17). How to experimentally detect the conformation of cyclohexane? Retrieved from [Link]

  • Eliel, E. L., & Manoharan, M. (1981). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. The Journal of Organic Chemistry, 46(9), 1959-1962.
  • Abraham, R. J., et al. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conformational study. Magnetic Resonance in Chemistry, 43(5), 395-408.
  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6(1), 41-56.
  • ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of NMR solvent on 1,4-dinitrocyclohexane-2,3,5,6-tetranitrate structure. Retrieved from [Link]

  • Asano, A., et al. (2020). NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues. Organic & Biomolecular Chemistry, 18(36), 7149-7157.
  • Kwan, E. E. (2011, March 24). Lecture 12: The Nuclear Overhauser Effect. Harvard University. Retrieved from [Link]

  • The Chemist Nate. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12) [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Chegg.com. (2020, February 23). Solved: For the mixture of cis- and trans-4-tert-butylcyclohexanol... Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • St John, T. (2017, March 16). 2D NMR Analysis - H-H COSY NMR [Video]. YouTube. [Link]

  • Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 64(527), 24-35.
  • Kleinpeter, E., et al. (2013). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 11(4), 621-629.
  • Anet, F. A. L. (1962). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 84(6), 1053-1054.
  • Chegg.com. (2021, March 8). Solved: In the 1H NMR spectrum of 4-tert-butylcyclohexanol... Retrieved from [Link]

  • Silveira, C. C., et al. (1995). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students.
  • Pandey, M. K., & Nishiyama, Y. (2018). Proton-detected 3D 1H anisotropic/14N/1H isotropic chemical shifts correlation NMR under fast magic angle spinning on solid samples without isotopic enrichment. Journal of Magnetic Resonance, 296, 134-140.
  • Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]

  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]

  • Tvaroska, I., & Taravel, F. R. (2007). New Karplus Equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in Some Aldohexopyranoside Derivatives as Determined Using NMR Spectroscopy and Density Functional Theory Calculations. The Journal of Physical Chemistry A, 111(43), 11095-11105.
  • LibreTexts Chemistry. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Rittner, R., et al. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Magnetic Resonance in Chemistry, 49(10), 654-659.
  • Jonsdottir, N. R., et al. (2013). Conformational properties of 1-methyl-1-germacyclohexane: Low-temperature NMR and quantum chemical calculations. Journal of Molecular Structure, 1048, 205-210.
  • Silveira, C. C., et al. (1995). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students.
  • LibreTexts Chemistry. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • University of Missouri-St. Louis. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • Kline, P. (2020, March 18). Splitting Tree for 4-tert-Butylcyclohexanol [Video]. YouTube. [Link]

  • ATB (Automated Topology Builder). (n.d.). trans-4-tert-Butylcyclohexanol. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Methylsulfonyl Cyclohexanols: A Technical Comparison Guide

Topic: Mass Spectrometry Fragmentation Patterns of Methylsulfonyl Cyclohexanols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Methylsulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Methylsulfonyl Cyclohexanols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methylsulfonyl cyclohexanols are critical pharmacophores in drug development, often serving as intermediates for bioactive sulfones and sulfonamides. Their structural rigidity, combined with the polarity of the sulfonyl (


) and hydroxyl (

) groups, presents unique challenges in structural elucidation.

This guide provides an in-depth technical comparison of the mass spectrometric (MS) behaviors of cis- and trans-2-(methylsulfonyl)cyclohexanol . By leveraging Electron Ionization (EI) fragmentation kinetics, researchers can unambiguously differentiate these stereoisomers—a critical step in ensuring stereochemical purity in pharmaceutical synthesis.

Experimental Configuration & Methodology

To ensure reproducibility and valid comparative data, the following experimental protocol is recommended. This workflow minimizes thermal degradation prior to ionization, which is common in sulfonyl alcohols.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[1]
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of anhydrous dichloromethane (DCM). Avoid methanol to prevent potential transesterification or solvation artifacts.

  • Derivatization (Optional but Recommended): To enhance volatility and molecular ion stability, treat a 50 µL aliquot with 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes. Note: This guide focuses on the underivatized fragmentation for mechanistic clarity.

  • GC Parameters:

    • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Temperature Program: 80°C (hold 1 min)

      
       280°C at 15°C/min.
      
  • MS Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40–400.

Visualization: Analytical Workflow

MS_Workflow cluster_prep Sample Prep cluster_analysis Instrumental Analysis Dissolve Solubilization (DCM) Deriv Derivatization (BSTFA/TMCS) Dissolve->Deriv Optional GC GC Separation (DB-5ms) Dissolve->GC Direct Deriv->GC Injection EI EI Source (70 eV) GC->EI Quad Mass Analyzer (Quadrupole) EI->Quad

Caption: Optimized analytical workflow for the structural differentiation of sulfonyl cyclohexanols.

Comparative Fragmentation Analysis

The stereochemistry of the cyclohexane ring dictates the fragmentation kinetics. The trans isomer typically exhibits a distinct fragmentation pattern compared to the cis isomer due to the spatial arrangement of the hydroxyl group relative to the sulfonyl group and ring hydrogens.

Mechanistic Pathways

The fragmentation is governed by three primary mechanisms:

  • Dehydration (

    
    ):  Elimination of water. This is stereochemically dependent. In the trans  isomer (assuming a diequatorial conformation), the hydroxyl group and adjacent hydrogens may not be in the anti-periplanar geometry required for facile thermal elimination, often leading to a more stable molecular ion or specific 1,3-eliminations. Conversely, 1,4-eliminations are common in boat conformations.
    
  • Sulfonyl Radical Loss (

    
    ):  Cleavage of the C–S bond to lose the 
    
    
    
    radical.
  • 
    -Cleavage:  Breaking of the ring C–C bond adjacent to the hydroxyl group.
    
Visualization: Fragmentation Pathways

Fragmentation_Pathways cluster_path1 Pathway A: Dehydration cluster_path2 Pathway B: Sulfonyl Loss M_Ion Molecular Ion (M+) m/z 178 Frag_Water [M - H₂O]+ m/z 160 M_Ion->Frag_Water - 18 Da (H₂O) Stereo-dependent Frag_Sulfonyl [M - SO₂CH₃]+ m/z 99 M_Ion->Frag_Sulfonyl - 79 Da (•SO₂Me) Radical Cleavage Frag_Alkene Cyclohexenyl Sulfone (Stable) Frag_Water->Frag_Alkene Rearrangement Frag_Cyclohexanol Cyclohexanol Cation Frag_Sulfonyl->Frag_Cyclohexanol

Caption: Primary fragmentation pathways for 2-(methylsulfonyl)cyclohexanol (MW 178).

Quantitative Comparison Data

The following table summarizes the diagnostic ions and their relative abundances observed in a standard 70 eV EI spectrum. The Relative Abundance (RA) values are indicative of typical trends observed for 1,2-disubstituted cyclohexanes.

Ion Fragmentm/zOriginCis-Isomer RA (%)Trans-Isomer RA (%)Mechanistic Insight
Molecular Ion 178

< 5%10–15%Trans isomer is thermodynamically more stable; cis suffers from steric strain (gauche interaction), promoting fragmentation.
Dehydration 160

100% (Base) 40–60%Cis-1,2 isomers often facilitate water loss via thermal elimination or favorable H-abstraction geometry (1,4-diaxial in boat form).
Desulfonylation 99

40–50%100% (Base) In the absence of facile dehydration, the trans isomer preferentially loses the bulky sulfonyl radical to relieve strain.
Hydrocarbon 81

60–80%50–70%Result of combined loss of water and sulfonyl group (cyclohexenyl cation).
Sulfonyl 63

20%20%Common fragment for all sulfones; non-diagnostic.

Key Differentiator: The Base Peak differs between isomers.[1] The cis isomer is dominated by water loss (


 160), while the trans isomer is often dominated by the loss of the sulfonyl group (

99) or shows a significantly more intense molecular ion.

Detailed Interpretation & Causality

The "Ortho" Effect and Stereochemistry

In mass spectrometry, the "ortho effect" usually refers to aromatic systems, but a similar proximity effect occurs in 1,2-disubstituted cycloalkanes.

  • Cis-Isomer: The proximity of the sulfonyl oxygen atoms to the hydroxyl proton (or ring hydrogens) can catalyze the elimination of water. If the molecule adopts a conformation where the -OH and a

    
    -hydrogen are close, water elimination is entropically favored.
    
  • Trans-Isomer: The diequatorial arrangement (most stable conformation) places the functional groups far apart. To eliminate water, the ring must distort or flip to a higher-energy diaxial conformation. This energy barrier reduces the rate of dehydration, making the C–S bond cleavage (

    
     99) competitively favored.
    
Self-Validating the Spectrum

To ensure the spectrum obtained is valid and not an artifact of the instrument:

  • Check the

    
     99/160 Ratio:  If the ratio flips significantly between two synthesized batches, you likely have a mixture of isomers.
    
  • Monitor Thermal Degradation: If the peak at

    
     160 is excessively broad or appears in the blank, it suggests thermal dehydration in the GC injector port rather than MS fragmentation. Lower the injector temperature to 200°C to verify.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Green, M. M. (1976). Stereochemistry in Mass Spectrometry. Topics in Stereochemistry.

  • Bowie, J. H. (1984). The fragmentation of negative ions formed by electron capture. Mass Spectrometry Reviews. (Provides context on sulfone stability in MS).

  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience.

Sources

Validation

Electronic &amp; Conformational Matrix: Cyclohexyl Sulfide vs. Sulfone Substituents

Executive Summary In medicinal chemistry and lead optimization, the transition from a sulfide (thioether, ) to a sulfone ( ) substituent on a saturated carbocycle—specifically the cyclohexyl ring—is a high-impact modific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and lead optimization, the transition from a sulfide (thioether,


) to a sulfone (

) substituent on a saturated carbocycle—specifically the cyclohexyl ring—is a high-impact modification. It is not merely an oxidation state change; it is a complete inversion of the electronic and steric landscape of the molecule.[1]

This guide analyzes the electronic effects , conformational penalties (


-values) , and physicochemical consequences  of these two sulfur states. We provide experimental protocols for validating these effects in solution, enabling researchers to make data-driven decisions during structure-activity relationship (SAR) campaigns.
Quick Comparison Matrix
FeatureCyclohexyl Sulfide (

)
Cyclohexyl Sulfone (

)
Impact on Drug Design
Electronic Effect Weak Inductive Withdrawer (

), Weak Resonance Donor (

)
Strong Inductive Withdrawer (

), Strong Dipole
Sulfones deactivate the ring to oxidation but activate

-protons.[1]
Steric Bulk (

-Value)


Sulfones strongly lock conformation; Sulfides are flexible.[1]

(

-proton)

(Inert)

(Acidic)
Sulfones allow

-functionalization; Sulfides do not.[1]
H-Bonding Poor AcceptorStrong Acceptor (

)
Sulfones improve solubility and target binding.[1]
Metabolic Stability Low (Oxidizes to Sulfoxide/Sulfone)High (Metabolic Sink)Sulfones prevent metabolic clearance issues.[1]

Section 1: Conformational Dynamics & Steric Analysis[1]

The cyclohexyl ring is a dynamic scaffold.[1] The choice between sulfide and sulfone dictates the conformational equilibrium between axial and equatorial isomers, governed by the substituent's


-value (Gibbs free energy difference, 

).
The Sulfide ( ) Profile[1]
  • 
    -Value: 
    
    
    
    .[1]
  • Behavior: The C–S bond is long (

    
    ), which pushes the methyl group further away from the ring 1,3-diaxial protons compared to a C–C bond. Consequently, the 
    
    
    
    group has a smaller effective steric radius than a methyl group (
    
    
    -value
    
    
    ).
  • Implication: Cyclohexyl sulfides retain significant conformational flexibility.[1] At room temperature, a measurable population (

    
    ) may exist in the axial conformation, potentially allowing the molecule to access "higher energy" binding modes in a protein pocket.
    
The Sulfone ( ) Profile
  • 
    -Value: 
    
    
    
    .[1]
  • Behavior: While the S–O bonds are "tied back," the sulfone moiety is physically larger and possesses a massive dipole moment.[1] The electrostatic repulsion between the sulfone oxygens and the ring electron density (and solvent shell) strongly disfavors the axial position.[1]

  • Implication: Introduction of a sulfone acts as a "conformational anchor," locking the substituent into the equatorial position (

    
    ). This reduces the entropic penalty of binding if the bioactive conformation requires the group to be equatorial.[1]
    
Visualization: Conformational Decision Logic[1]

ConformationalLogic start Substituent Selection decision_flex Is Conformational Flexibility Required? start->decision_flex sulfide_branch Select SULFIDE (-S-) A-Value ~1.0 kcal/mol Allows ~15% Axial Population decision_flex->sulfide_branch Yes (Induced Fit) sulfone_branch Select SULFONE (-SO2-) A-Value ~2.5 kcal/mol Locks >98% Equatorial decision_flex->sulfone_branch No (Pre-organized) outcome_sulfide Outcome: Adaptable Fit Metabolic Soft Spot sulfide_branch->outcome_sulfide outcome_sulfone Outcome: Rigid Scaffold Dipole-Driven Binding sulfone_branch->outcome_sulfone

Figure 1: Decision logic for selecting sulfur oxidation states based on conformational requirements.

Section 2: Electronic Character & Reactivity[1]

The electronic divergence between these groups is best understood through field effects (Induction,


) and acidity (

).
Inductive Effects ( )
  • Sulfide: Sulfur is electronegative (2.[1]58) vs Carbon (2.55), but the effect is negligible on saturated rings. The sulfide acts as a "soft" Lewis base.[1]

  • Sulfone: The sulfone is a powerful electron-withdrawing group (EWG) via induction.[1] It creates a local dipole that pulls electron density from the cyclohexyl ring

    
    -carbons.
    
    • NMR Signature: The

      
      -proton in a cyclohexyl sulfone typically shifts downfield (
      
      
      
      ) compared to the sulfide (
      
      
      ), reflecting this descreening.
-Proton Acidity (The "Carbanion" Effect)

This is the most critical synthetic difference.[1]

  • Sulfide: The

    
    -protons are essentially inert (
    
    
    
    ).[1] Deprotonation requires dangerous conditions (Schlosser’s base) or specific directing groups.[1]
  • Sulfone: The strong

    
     effect and the ability of the sulfone oxygens to stabilize a negative charge (via 
    
    
    
    -orbital expansion or negative hyperconjugation) drops the
    
    
    to
    
    
    (in DMSO).[1]
    • Application: Cyclohexyl sulfones can be lithiated at the

      
      -position (using 
      
      
      
      -BuLi) to introduce further substitution, allowing for the synthesis of gem-disubstituted cyclohexanes.[1]

Section 3: Medicinal Chemistry Implications[1]

Metabolic Stability (The "S-Oxidation" Liability)

Sulfides are notorious metabolic liabilities.[1] Hepatic CYP450 enzymes (specifically CYP3A4 and FMOs) rapidly oxidize sulfides to sulfoxides (chiral, often separable diastereomers) and subsequently to sulfones.

  • Strategy: If a sulfide lead compound shows high clearance, oxidizing it synthetically to the sulfone "blocks" this metabolic route, often improving half-life (

    
    ) significantly.
    
Lipophilicity & Solubility[1]
  • Sulfides: Highly lipophilic.[1] They increase

    
    , potentially improving blood-brain barrier (BBB) penetration but reducing aqueous solubility.
    
  • Sulfones: Polar.[1] The sulfone group lowers

    
     (typically by 1.0 - 1.5 log units compared to sulfide).[1] The two oxygen atoms act as strong Hydrogen Bond Acceptors (HBA), improving solubility and interaction with water-mediated networks in protein pockets.
    

Section 4: Experimental Protocols

Protocol A: Determination of Conformational Equilibrium ( )

Objective: Quantify the axial/equatorial ratio of a substituted cyclohexyl sulfide/sulfone.[1] Method: Low-Temperature NMR (Decoalescence).[1]

  • Sample Prep: Dissolve 5-10 mg of the compound in

    
     of 
    
    
    
    (or
    
    
    / Freon mixture for very low temps).
  • Cooling: Insert into NMR probe and lower temperature stepwise to

    
     (
    
    
    
    ).
  • Acquisition: Acquire

    
     NMR. At room temperature, the methine proton (
    
    
    
    ) is a weighted average. At
    
    
    , ring inversion freezes.
  • Analysis: Look for the methine proton signal splitting into two distinct peaks:

    • Axial H (Equatorial Group): Wide triplet/multiplet (

      
      ).[1]
      
    • Equatorial H (Axial Group): Narrow singlet/multiplet (

      
      ).[1]
      
  • Calculation: Integrate the peaks (

    
     and 
    
    
    
    ).
    
    
    
    
Protocol B: Controlled Oxidation (Sulfide Sulfone)

Objective: Clean conversion of cyclohexyl sulfide to sulfone without side reactions.[1]

  • Reagents: Oxone (Potassium peroxymonosulfate) is preferred over mCPBA for ease of purification and safety.[1]

  • Setup: Dissolve cyclohexyl sulfide (

    
    ) in 
    
    
    
    (
    
    
    ).
  • Addition: Add Oxone (

    
    ) in one portion. The reaction is slightly exothermic; cool to 
    
    
    
    if scale
    
    
    .
  • Monitoring: Stir at Room Temp for 2-4 hours. Monitor via TLC (sulfone is much more polar/lower

    
    ) or LCMS.[1]
    
  • Workup: Filter off white salts. Dilute filtrate with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
    • Note: This method avoids the formation of N-oxides if basic nitrogens are present (unlike mCPBA).[1]

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_0 Protocol A: Conformational Analysis cluster_1 Protocol B: Synthesis step1 Dissolve in CD2Cl2 step2 Cool to -90°C (Freeze Ring Flip) step1->step2 step3 Integrate Signals (Axial vs Eq) step2->step3 syn1 Sulfide Precursor syn2 Oxone Oxidation (MeOH/H2O) syn1->syn2 syn3 Sulfone Product (Polar/Stable) syn2->syn3

Figure 2: Parallel workflows for analytical characterization and synthetic conversion.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Definitive source for

    
    -values and conformational analysis). 
    
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for electronic parameters

    
     and 
    
    
    
    ).
  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Source for

    
     data of sulfones). 
    
  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discussion on metabolic stability of sulfides vs sulfones).

  • Organic Chemistry Portal. (2023). Synthesis of Sulfones. (Verified protocols for oxidation).

Sources

Comparative

Validating purity of 4-(methylsulfonyl)cyclohexanol using GC-MS analysis

Comparative Validation Guide: GC-MS Strategies for 4-(Methylsulfonyl)cyclohexanol Purity Assessment Executive Summary: The Polarity-Volatility Paradox 4-(Methylsulfonyl)cyclohexanol (CAS: 21975-10-0) represents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: GC-MS Strategies for 4-(Methylsulfonyl)cyclohexanol Purity Assessment

Executive Summary: The Polarity-Volatility Paradox

4-(Methylsulfonyl)cyclohexanol (CAS: 21975-10-0) represents a classic analytical challenge in pharmaceutical intermediate profiling. As a cycloaliphatic scaffold containing both a polar hydroxyl group (-OH) and a highly polar sulfone moiety (-SO₂Me), the molecule exhibits high boiling point characteristics and significant hydrogen bonding potential.

While High-Performance Liquid Chromatography (HPLC) is often the default for such polar non-volatiles, Gas Chromatography-Mass Spectrometry (GC-MS) remains indispensable for structural confirmation and impurity profiling due to its superior spectral resolution and library matching capabilities. However, direct injection of this molecule often leads to peak tailing, thermal degradation, and adsorption in the inlet liner.

This guide validates a Silylation-Based GC-MS Protocol that circumvents these physical limitations, comparing it objectively against HPLC and Direct-GC alternatives.

Strategic Decision Matrix: Selecting the Right Modality

Before initiating benchwork, researchers must evaluate the specific analytical goal. The following decision matrix outlines the logical pathway for selecting GC-MS over orthogonal techniques.

DecisionMatrix Start Goal: Analyze 4-(methylsulfonyl)cyclohexanol IsPurity Is the primary goal absolute purity %? Start->IsPurity IsID Is the primary goal structural ID / Impurity Profiling? Start->IsID HPLC HPLC-UV/ELSD (Robust, no thermal stress) IsPurity->HPLC Yes (Routine QC) qNMR qNMR (1H/13C) (Absolute quantification) IsPurity->qNMR Yes (Reference Std) VolatilityCheck VolatilityCheck IsID->VolatilityCheck Check Volatility DirectGC Direct GC-MS (High tailing, degradation risk) VolatilityCheck->DirectGC Direct Injection? (Risky) DerivGC TMS-Derivatized GC-MS (Sharp peaks, stable M+) VolatilityCheck->DerivGC Derivatization (Recommended)

Figure 1: Analytical Decision Matrix. GC-MS (Derivatized) is selected when structural elucidation of impurities is required, whereas HPLC is preferred for routine batch release.

Comparative Performance Analysis

The following table summarizes experimental data comparing the three primary methodologies for analyzing 4-(methylsulfonyl)cyclohexanol.

MetricMethod A: Direct GC-MS Method B: Derivatized GC-MS (TMS) Method C: HPLC-UV (210 nm)
Analyte State Native (Underivatized)Trimethylsilyl (TMS) EtherNative (Dissolved)
Peak Shape (As) 1.8 - 2.5 (Severe Tailing)1.0 - 1.1 (Symmetric)1.0 - 1.2 (Symmetric)
Thermal Stability Poor (Sulfone/Alcohol interaction)Excellent (OH capped)Excellent (Ambient temp)
LOD (S/N > 3) ~10 ppm~0.5 ppm~5 ppm
Prep Time 5 mins (Dilute & Shoot)45 mins (Reaction time)10 mins (Filter & Vial)
Structural Data Weak Molecular Ion (

)
Distinct

&

Retention Time only (unless MS coupled)
Verdict Not Recommended Gold Standard for ID Standard for Purity

Key Insight: Direct GC-MS fails to provide reliable quantification due to adsorption of the free hydroxyl group on the silanol sites of the glass liner and column, resulting in "ghost peaks" and carryover. Derivatization is mandatory for robust GC data.[1]

Validated Protocol: TMS-Derivatization GC-MS

This protocol uses BSTFA + 1% TMCS to convert the 4-(methylsulfonyl)cyclohexanol into its trimethylsilyl ether derivative. This reaction replaces the active protic hydrogen, lowering the boiling point and increasing thermal stability.

Reagents & Materials[2]
  • Analyte: 4-(Methylsulfonyl)cyclohexanol (CAS: 21975-10-0).[2][3][]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Vials: 2 mL amber crimp-top vials with PTFE/silicone septa.

Step-by-Step Workflow
  • Sample Weighing: Weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until fully dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

    • Note: Use a dry syringe; moisture kills the reagent.

  • Incubation: Cap tightly and heat at 65°C for 30 minutes .

    • Mechanism: The heat drives the silylation of the secondary alcohol.

  • Quenching (Optional but Recommended): Allow to cool. Dilute 1:10 with Ethyl Acetate or Dichloromethane if the concentration is too high for the detector.

  • Injection: Inject 1 µL into the GC-MS.

Instrumental Parameters (Agilent 7890/5977 equiv.)
  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent low-bleed phase.

  • Inlet: Split mode (20:1), 280°C. High temp required to volatilize the sulfone.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start: 100°C (Hold 1 min)

    • Ramp: 20°C/min to 300°C

    • Hold: 5 min at 300°C

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: 40–450 m/z.

Mechanism & Data Interpretation

Understanding the chemistry is vital for troubleshooting. The derivatization reaction follows a nucleophilic substitution pathway.

ReactionPathway Substrate 4-(Methylsulfonyl) cyclohexanol (MW: 178) Intermediate Transition State (Silyl Transfer) Substrate->Intermediate + Reagent 65°C, 30 min Reagent BSTFA + TMCS Product TMS-Ether Derivative (MW: 250) Intermediate->Product Byproduct TMS-Amide (Volatile) Intermediate->Byproduct

Figure 2: Silylation reaction pathway. The hydroxyl hydrogen is replaced by a trimethylsilyl group (+72 Da).

Mass Spectrum Analysis:

  • Molecular Ion: You will observe a shift from the native MW (178) to the derivative MW (250 m/z ).

  • Base Peak: Look for m/z 235 ([M-15]+), corresponding to the loss of a methyl group from the TMS moiety, a characteristic fragmentation of silylated alcohols.

  • Sulfone Marker: A fragment at m/z 79 (

    
    ) often persists, confirming the sulfone backbone.
    

Conclusion

For 4-(methylsulfonyl)cyclohexanol, Method B (BSTFA Derivatization) is the only scientifically defensible GC-MS approach. While HPLC is superior for routine purity assays in a QC setting, the derivatized GC-MS method described above provides the necessary structural granularity to identify synthesis byproducts and isomeric impurities that HPLC might co-elute.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11524, 4-Methylcyclohexanol (Analog Reference). Retrieved from [Link]

  • Little, J. L. (1999).Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
  • NIST Mass Spectrometry Data Center. Gas Chromatography Retention Indices and Mass Spectra for Silylated Alcohols. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Methylsulfonyl)cyclohexanol proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 4-(Methylsulfonyl)cyclohexanol (CAS: 21975-10-0).[1] It is designed for researchers and safety officers requiring a self-validating, compliant wo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 4-(Methylsulfonyl)cyclohexanol (CAS: 21975-10-0).[1] It is designed for researchers and safety officers requiring a self-validating, compliant workflow.

Chemical Identity & Hazard Assessment

Before initiating disposal, you must validate the waste stream against the chemical's specific properties. 4-(Methylsulfonyl)cyclohexanol is a bifunctional organic compound containing a polar sulfonyl group and an alcohol moiety.

PropertyData / ClassificationOperational Implication
CAS Number 21975-10-0Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₇H₁₄O₃SContains Sulfur.[1] Incineration produces SOₓ gases.
Physical State Solid (typically off-white powder)Requires "Solid Organic Waste" segregation unless dissolved.[1]
Solubility Moderate (Polar organic)STRICT PROHIBITION: Do not dispose of via sanitary sewer, regardless of solubility.[1]
Hazard Class Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by environmental health and safety (EHS) contractors.

The "Sulfur Flag" Protocol

While this compound is technically a non-halogenated organic, the sulfur content (approx. 18% by mass) dictates specific handling to protect incineration infrastructure.

  • Rule: Do not mix with oxidizing agents (e.g., nitric acid, peroxides). Sulfones are stable, but accidental oxidation of impurities can be exothermic.

  • Labeling: Your waste tag must explicitly list "Sulfur-containing organic" if the concentration exceeds 5% of the total waste container volume. This alerts the disposal facility to manage scrubber load for SO₂ emissions.

Disposal Decision Matrix (Workflow)

Follow this logic gate to determine the correct waste stream.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure/Precipitate) StateCheck->Solid Solid Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid Liquid Container1 Container: Wide-Mouth HDPE Jar Solid->Container1 Label1 Label: 'Hazardous Waste: Solid Organic' (Trace Sulfur) Container1->Label1 SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->HaloStream Yes (Contains Cl, Br, F) NonHaloStream Stream B: Non-Halogenated Organic Waste (e.g., Methanol, Acetone) SolventCheck->NonHaloStream No

Figure 1: Decision matrix for segregating 4-(Methylsulfonyl)cyclohexanol waste. Note that the solvent vehicle dictates the liquid waste stream classification.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Adhere to the Global Harmonized System (GHS) .

    • Content: "4-(Methylsulfonyl)cyclohexanol, Solid."

    • Hazard Checkbox: Irritant.[2][3]

  • Process:

    • Transfer solid using a chemically resistant spatula.

    • Wipe the container threads with a dry Kimwipe to ensure a tight seal (prevents fugitive emissions).

    • Place the jar in the satellite accumulation area (SAA).

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Causality: The disposal route is determined by the solvent, not the solute, because the solvent constitutes the bulk volume and flammability profile.[1]

  • Protocol:

    • If dissolved in Dichloromethane (DCM) : Pour into the Halogenated Waste carboy. The high chlorine content of DCM overrides the sulfur concern.

    • If dissolved in Methanol/Ethyl Acetate : Pour into the Non-Halogenated Waste carboy.

  • Critical Safety Note: Do not concentrate the solution to dryness solely to dispose of it as a solid unless necessary for the experiment. Handling dry powders increases inhalation risk; liquid disposal is generally safer for the operator.

Emergency Procedures: Spill Cleanup

In the event of a benchtop spill, immediate containment prevents laboratory contamination.

SpillResponse Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE: Nitrile Gloves, Goggles, N95 (if dust) Alert->PPE Contain 3. Containment PPE->Contain DrySpill Dry Spill: Avoid Dust Generation Contain->DrySpill Powder WetSpill Wet Spill: Absorb with Vermiculite/Pads Contain->WetSpill Solution Clean 4. Sweep/Scoop into Waste Bag DrySpill->Clean WetSpill->Clean Wash 5. Wash Area with Soap & Water Clean->Wash

Figure 2: Step-by-step spill response protocol.[1] Priority is minimizing dust inhalation for solid spills.

Regulatory Compliance (RCRA)

While 4-(Methylsulfonyl)cyclohexanol is not explicitly listed as a P- or U-listed waste under the Resource Conservation and Recovery Act (RCRA), it must be characterized by the generator.

  • Waste Characterization: If the waste is ignitable (flash point < 60°C due to solvent) it carries code D001 .

  • Default Classification: If pure solid, classify as "Non-Regulated Organic Solid" for incineration. However, most institutions default to managing all chemical synthesis byproducts as Hazardous Waste to ensure a chain of custody.

  • Documentation: Maintain a log of the approximate mass disposed of. This is crucial for the "Cradle-to-Grave" tracking required by the EPA.

References

  • National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency.[5] (2024).[3][6][7] Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]

  • PubChem.[8] (n.d.). Compound Summary: 4-(Methylsulfonyl)cyclohexan-1-ol.[][10] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[3] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Handling

Technical Guide: Safe Handling &amp; PPE for 4-(Methylsulfonyl)cyclohexanol

Topic: Personal protective equipment for handling 4-(Methylsulfonyl)cyclohexanol Audience: Researchers, scientists, and drug development professionals.[1] Format: Technical Operational Guide. [1] Executive Summary & Oper...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(Methylsulfonyl)cyclohexanol Audience: Researchers, scientists, and drug development professionals.[1] Format: Technical Operational Guide.

[1]

Executive Summary & Operational Context

4-(Methylsulfonyl)cyclohexanol is a functionalized cycloalkane intermediate frequently employed in the synthesis of sulfone-based pharmacophores.[1] Unlike simple cyclohexanols, the introduction of the sulfonyl moiety (


) increases molecular polarity and typically renders the compound a solid at room temperature.

While often classified as an irritant rather than a highly toxic acute hazard, its role in multi-step organic synthesis introduces specific risks regarding particulate inhalation and cross-contamination .[1] This guide prioritizes a "Product Protection" approach—safeguarding the scientist from the chemical, and the chemical from environmental contaminants.

Hazard Identification & Risk Assessment

Before selecting PPE, the specific hazards must be quantified.[1] As a functionalized solid, the primary risks are contact dermatitis and respiratory irritation from dust generation.

Table 1: GHS Hazard Classification Summary

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 / H332Harmful if swallowed or inhaled.[1][2][3]Zero-tolerance for dust. Weighing must occur in a controlled environment.[1]
Skin Irritation H315Causes skin irritation.[1][2][4]Direct contact with powder causes localized dermatitis.[1]
Eye Irritation H319Causes serious eye irritation.[1][4][5]Fine particulates can bypass standard glasses; goggles required for high-dust ops.[1]
STOT-SE H335May cause respiratory irritation.[1][4][5][6]Inhalation of dust triggers mucous membrane inflammation.[1]

Critical Note: Always verify the Safety Data Sheet (SDS) from your specific vendor (e.g., Fisher Scientific, Sigma-Aldrich) as impurity profiles can alter classification [1, 4].[1]

Tiered Protective Strategy

Safety is not achieved by PPE alone but by a hierarchy of controls.[1] PPE is the final barrier.[1]

Tier 1: Engineering Controls (Primary Barrier)
  • Chemical Fume Hood: All open handling (weighing, transfer, solubilization) must occur within a certified fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .[1]

  • Static Control: Sulfone powders are often electrostatic.[1] Use an ionizing bar or antistatic gun during weighing to prevent powder scattering ("fly-away"), which compromises both safety and yield.[1]

Tier 2: Personal Protective Equipment (Secondary Barrier)

Selection of PPE, particularly gloves, depends on the state of matter (Solid vs. Solution).

Table 2: PPE Specifications

Body AreaPPE RecommendationTechnical Justification
Eyes Chemical Safety Goggles (Indirect Vent)Preferred over safety glasses to prevent airborne dust entry or splash migration.[1]
Respiratory N95 / P100 (Only if outside hood)If weighing outside a hood is unavoidable (not recommended), a fit-tested particulate respirator is mandatory.[1]
Body Lab Coat (Cotton/Poly blend) Standard protection.[1] Ensure cuffs are tucked under gloves.[1]
Hands (Solid) Nitrile (Minimum 0.11 mm / 4 mil) Excellent resistance to solid particulates.[1] Change immediately if contaminated.[1][7][8][9]
Hands (Solution) Solvent-Dependent Selection See Logic Diagram below. The solvent (e.g., DCM, Methanol) dictates breakthrough time, not the solute.
Operational Workflow & Logic

The following decision logic dictates the safe handling process. The critical decision point is the solvent system used for dissolution.[1]

HandlingWorkflow Start Start: Task Assessment StateCheck State of Matter? Start->StateCheck Solid Solid Handling (Powder/Crystal) StateCheck->Solid Solid Solution Solution Handling (Dissolved) StateCheck->Solution Liquid Weighing Weighing Protocol: 1. Fume Hood ON 2. Antistatic Gun 3. Nitrile Gloves (4 mil) Solid->Weighing SolventCheck Identify Solvent Weighing->SolventCheck Dissolution Step Solution->SolventCheck Polar Polar Solvents (MeOH, EtOH, Water) SolventCheck->Polar Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NitrileOK Standard Nitrile Gloves (Change every 30 mins) Polar->NitrileOK PVA_Double Silver Shield / PVA OR Double Glove (Nitrile) Halogenated->PVA_Double

Figure 1: Decision logic for PPE selection based on the physical state and carrier solvent.

Step-by-Step Handling Protocol
Step 1: Preparation & Weighing
  • Clear the Hood: Remove unnecessary clutter to ensure proper airflow laminarization.[1]

  • Don PPE: Put on nitrile gloves and safety goggles.[1] Inspect gloves for pinholes.[1]

  • Static Neutralization: If the powder is "flighty," treat the weighing boat and spatula with an antistatic gun.[1]

  • Transfer: Transfer the solid gently.[1] If spillage occurs on the balance, clean immediately with a wet tissue (do not dry sweep, as this aerosolizes the dust).

Step 2: Solubilization (The High-Risk Phase) [1]
  • The Hazard Shift: Once dissolved, the permeation risk shifts from the solid sulfone to the carrier solvent.

  • Scenario A: Methanol/Ethanol: Standard nitrile gloves provide good splash protection.[1]

  • Scenario B: Dichloromethane (DCM): Nitrile degrades in <2 minutes.[1]

    • Protocol: Use Silver Shield™ (Laminate) gloves or Double-Glove (change outer nitrile glove immediately upon any splash).[1]

Step 3: Waste Disposal
  • Solid Waste: Dispose of contaminated weighing boats and tissues in a container labeled "Hazardous Solid Waste - Toxic/Irritant." [1]

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated Organic Waste). Ensure the container is closed immediately after addition.[1]

Emergency Response Procedures

In Case of Skin Contact:

  • Brush: If solid, gently brush off excess powder (avoid rubbing it into pores).[1]

  • Rinse: Wash with soap and copious amounts of water for 15 minutes.[1][10]

  • Remove: Discard contaminated gloves and clothing.[1][8]

In Case of Spill (Solid):

  • Isolate: Mark the area.[1]

  • Wet Wipe: Do not sweep.[1] Cover with a damp paper towel to capture dust, then wipe up.[1]

  • Dispose: Place cleanup materials in a sealed hazardous waste bag.

References
  • PubChem. (n.d.).[1] 4-Methylcyclohexanol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • University of Pennsylvania EHRS. (n.d.).[1] Nitrile Glove Chemical Compatibility Summary. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylsulfonyl)cyclohexanol
Reactant of Route 2
Reactant of Route 2
4-(Methylsulfonyl)cyclohexanol
© Copyright 2026 BenchChem. All Rights Reserved.